molecular formula C9H5BrClN B1339914 7-Bromo-2-chloroquinoline CAS No. 99455-15-9

7-Bromo-2-chloroquinoline

カタログ番号: B1339914
CAS番号: 99455-15-9
分子量: 242.5 g/mol
InChIキー: MOEWRAKNXMILKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWRAKNXMILKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557561
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-15-9
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-2-chloroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 2-position, offers versatile reactivity for the construction of more complex molecules. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 99455-15-9[1][2]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
IUPAC Name This compound[2]
Physical Form Solid[1]
Melting Point Data not available. (Isomer 4-Bromo-7-chloroquinoline: 101-103°C)[3]
Solubility Data not available. (Isomer 4-Bromo-7-chloroquinoline is soluble in Chloroform, DMSO, Methanol)[3]
InChI Key MOEWRAKNXMILKB-UHFFFAOYSA-N[1]
SMILES Clc1ccc2ccc(Br)cc2n1[1]

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, the following table provides computed properties that are useful for characterization.[2]

Table 2: Computed Spectroscopic and Physicochemical Properties

PropertyValueReference
Exact Mass 240.92939 Da[2]
Monoisotopic Mass 240.92939 Da[2]
Topological Polar Surface Area 12.9 Ų[2]
Heavy Atom Count 12[2]
Complexity 165[2]
XLogP3 3.8[2]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline).[4]

Experimental Protocol

Reaction: Conversion of 7-bromo-2-hydroxyquinoline to this compound using thionyl chloride.[4]

Materials and Equipment:

  • 7-bromo-2-hydroxyquinoline (1.22 kg, 5.45 mol)

  • Dichloromethane (9.706 kg)

  • Dimethylformamide (0.276 kg)

  • Thionyl chloride (0.973 kg, 8.17 mol, 1.5 eq.)

  • USP grade purified water

  • Potassium carbonate

  • Inert reactor with mechanical stirrer, reflux condenser, charging funnel, and caustic scrubber

Procedure:

  • To the inert reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and dimethylformamide.[4]

  • Slowly add thionyl chloride dropwise through the charging funnel.[4]

  • Gradually heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete (monitored by a suitable method like TLC).[4]

  • After completion, cool the mixture to 20-25 °C.[4]

  • Add USP grade purified water (3.663 kg) and stir.[4]

  • Prepare a solution of potassium carbonate (0.828 kg) in USP grade purified water (0.828 kg) and add it slowly to the reaction mixture with stirring.[4]

  • Cease stirring after 15 minutes and allow the layers to separate.[4]

  • Confirm the pH of the aqueous layer is appropriate for workup, then proceed with the separation and purification of the organic layer to isolate the final product.[4]

G cluster_synthesis Synthesis Workflow Start 7-Bromo-2-hydroxyquinoline Reaction Chlorination at Reflux (~2h) Start->Reaction 1. Reagents SOCl₂, DMF, CH₂Cl₂ Reagents->Reaction 2. Workup Aqueous Quench (K₂CO₃) & Extraction Reaction->Workup 3. Product This compound Workup->Product 4.

Synthesis Workflow for this compound.

Applications in Drug Discovery and Research

This compound is a versatile intermediate in the synthesis of various biologically active compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.[5]

  • Anticancer Agents: Derivatives of 7-chloroquinoline have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation.[5]

  • Antimalarial and Antimicrobial Agents: The quinoline core is central to many antimalarial drugs. This building block allows for the synthesis of novel derivatives with potential activity against malaria, as well as various bacterial and fungal strains.

  • Organic Synthesis: In organic synthesis, the distinct reactivity of the chloro and bromo substituents allows for selective functionalization through reactions like nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling at the 7-position. This enables the creation of diverse chemical libraries for screening.

G cluster_reactions Chemical Modifications cluster_applications Therapeutic Areas Core This compound Sub Nucleophilic Substitution (at C2-Cl) Core->Sub Coup Cross-Coupling (at C7-Br) Core->Coup Library Library of Novel Quinoline Derivatives Sub->Library Coup->Library Oncology Anticancer Library->Oncology Screening Infection Antimalarial Antimicrobial Library->Infection Screening Inflammation Anti-inflammatory Library->Inflammation Screening

Drug Discovery Workflow using this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed (H301) and causes serious eye damage (H318).[1][2]

Table 3: GHS Hazard Information

Hazard StatementClassificationSignal Word
H301Acute toxicity, Oral (Category 3)Danger
H318Serious eye damage (Category 1)Danger

Precautionary Measures:

  • P264: Wash hands thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[2]

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[2] Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2-chloroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its known characteristics, experimental protocols for its synthesis and analysis, and potential biological activities based on related compounds. All quantitative data is presented in structured tables for clarity and comparative purposes.

Core Physicochemical Properties

This compound is a solid, heterocyclic aromatic compound. While specific experimental data for some of its properties are limited, a combination of computed data and information from structurally similar compounds provides a solid foundation for its characterization.

PropertyValueSource
Molecular Formula C₉H₅BrClNPubChem
Molecular Weight 242.50 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Melting Point Data not available*
Boiling Point Data not available*
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane (inferred from 7-bromo-2-chloro-8-methylquinoline)Inferred Data[2]
pKa Data not available
LogP (Computed) 3.8PubChem[1]
Topological Polar Surface Area (TPSA) 12.9 ŲPubChem[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through the chlorination of a corresponding hydroxyquinoline precursor. The identity and purity of the synthesized compound are typically confirmed using a suite of standard analytical techniques.

Experimental Protocols

1. Synthesis of this compound from 7-Bromoquinolin-2(1H)-one

This protocol describes a general procedure for the synthesis of this compound.[3]

  • Materials: 7-Bromo-2-hydroxyquinoline, dichloromethane, dimethylformamide, thionyl chloride.

  • Procedure:

    • To an inert reactor equipped with a mechanical stirrer, reflux condenser, charging funnel, and a caustic scrubber, add 7-bromo-2-hydroxyquinoline (1.0 equivalent), dichloromethane, and a catalytic amount of dimethylformamide.

    • Slowly add thionyl chloride (1.5 equivalents) dropwise to the mixture.

    • Gradually heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete as monitored by a suitable chromatographic technique (e.g., TLC).

    • Upon completion, the reaction mixture is worked up to isolate the crude product.

    • Purification of the final product can be achieved by recrystallization or column chromatography.

2. Analytical Characterization

The following are standard methods for confirming the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific wavelengths.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not extensively reported in the scientific literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and derivatives of 7-chloroquinoline have shown a range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[4]

The mechanism of action for the anticancer effects of many quinoline derivatives is attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5] Based on the activity of structurally related compounds, it is plausible that this compound could exert its effects through the inhibition of key signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and the PI3K/Akt pathway.

Below is a conceptual diagram illustrating the potential inhibition of these key cancer-related signaling pathways by a quinoline-based inhibitor.

Potential_Signaling_Pathway_Inhibition Conceptual Signaling Pathway Inhibition by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->PI3K

Caption: Potential inhibition of key cancer-related signaling pathways by this compound.

Experimental and Synthetic Workflows

The synthesis and subsequent biological evaluation of this compound and its derivatives follow a logical progression from chemical synthesis to in vitro and in vivo testing.

Experimental_Workflow General Experimental and Synthetic Workflow Start Starting Materials (e.g., 7-Bromo-2-hydroxyquinoline) Synthesis Chemical Synthesis (e.g., Chlorination) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays, Antimicrobial Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays, Pathway Analysis) Biological_Screening->Mechanism_Study Active Compounds Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

This guide provides a foundational understanding of the physicochemical properties and potential applications of this compound. Further experimental investigation is warranted to fully elucidate its biological activities and mechanism of action.

References

Spectroscopic Analysis of 7-Bromo-2-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-chloroquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and organic synthesis. Due to the limited availability of public domain experimental data for this compound, this guide presents a detailed analysis based on publicly available information and provides a general framework for the spectroscopic characterization of such compounds. While specific experimental spectra for this compound are not readily found in the literature, this guide includes predicted data and references to the characterization of closely related analogs to offer valuable insights for researchers.

Introduction

This compound is a substituted quinoline derivative with potential applications as a building block in the synthesis of more complex molecules, including those with biological activity. The structural characterization of this compound is crucial for confirming its identity and purity. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic data for this compound and the general experimental protocols for their acquisition.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and bromine substituents, as well as the nitrogen atom in the quinoline ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.2 - 7.4d8.5 - 9.0
H-48.0 - 8.2d8.5 - 9.0
H-57.8 - 8.0d8.0 - 8.5
H-67.5 - 7.7dd8.0 - 8.5, 1.5 - 2.0
H-88.1 - 8.3d1.5 - 2.0

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the nine carbon atoms are influenced by the attached substituents.

Carbon Predicted Chemical Shift (ppm)
C-2150 - 152
C-3122 - 124
C-4138 - 140
C-4a128 - 130
C-5129 - 131
C-6130 - 132
C-7120 - 122
C-8135 - 137
C-8a147 - 149
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Frequency Range (cm⁻¹) Vibration Type Intensity
3100 - 3000C-H stretch (aromatic)Medium
1600 - 1450C=C and C=N stretch (aromatic ring)Medium to Strong
1100 - 1000C-Cl stretchStrong
700 - 500C-Br stretchStrong
900 - 675C-H bend (out-of-plane)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Parameter Value
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Exact Mass 240.9294 u
Key Fragmentation Peaks (m/z) 241/243/245 (M⁺, isotopic pattern for Br and Cl), 206 (M-Cl)⁺, 162 (M-Br)⁺, 127 (M-Br-Cl)⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum is collected and subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or GC inlet.

  • Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and characteristic fragment ions are identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Report & Data Archiving DataAnalysis->Report

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2-chloroquinoline (CAS No: 99455-15-9), a key heterocyclic intermediate. Due to its halogenated quinoline scaffold, this compound serves as a versatile building block in the development of new pharmaceutical agents and functional materials. The strategic placement of the bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry and organic synthesis.[1][2] This document details a common synthetic route and outlines the standard analytical techniques for structural confirmation and purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 99455-15-9[3][4]
Molecular Formula C₉H₅BrClN[3][4]
Molecular Weight 242.50 g/mol [3][4]
Exact Mass 240.92939 Da[3]
Physical Form Solid[4]
Topological Polar Surface Area 12.9 Ų[3]
InChI Key MOEWRAKNXMILKB-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the chlorination of its corresponding hydroxyl precursor, 7-Bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline).[5] This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Synthesis_Pathway Reactant 7-Bromoquinolin-2(1H)-one Product This compound Reactant->Product Reagents SOCl₂, DMF Dichloromethane

Caption: Synthetic route to this compound.

Experimental Protocol: Chlorination of 7-Bromoquinolin-2(1H)-one

The following protocol is a general procedure for the synthesis of this compound.[5]

Materials:

  • 7-Bromo-2-hydroxyquinoline (7-bromoquinolin-2(1H)-one)

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Caustic scrubber solution (e.g., NaOH solution)

Equipment:

  • Inert reactor with a mechanical stirrer

  • Reflux condenser

  • Charging funnel

  • Heating mantle

Procedure:

  • To an inert reactor equipped with a mechanical stirrer, reflux condenser, charging funnel, and a caustic scrubber, add 7-bromo-2-hydroxyquinoline (1.0 eq), dichloromethane, and a catalytic amount of dimethylformamide.[5]

  • Slowly add thionyl chloride (approx. 1.5 eq) dropwise through the charging funnel. An exothermic reaction may occur.[5]

  • After the addition is complete, gradually heat the reaction mixture to reflux.[5]

  • Maintain the reflux and monitor the reaction's progress using a suitable technique (e.g., Thin Layer Chromatography - TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride, typically by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a chlorinated solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure and composition of the compound.

Characterization_Workflow cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Output Compound Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR IR Spectroscopy Compound->IR MP Melting Point Analysis Compound->MP Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the chemical structure. Both ¹H and ¹³C NMR would be used to verify the arrangement of protons and carbon atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling constants of these signals would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display nine signals for the nine unique carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons and those bonded to the electronegative nitrogen, chlorine, and bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

MS Data TypeExpected ValueSource
Monoisotopic Mass 240.92939 Da[3]
Molecular Weight 242.50 g/mol [3][4]

The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which serves as a definitive confirmation of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the presence of characteristic functional groups and the overall nature of the chemical bonds. The spectrum of this compound is expected to exhibit the following key absorption bands.

Vibration TypeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C–H stretch 3100-3000Medium to Weak
Aromatic C=C and C=N stretch 1600-1400Medium to Strong
C–Cl stretch 850-550Strong
C–Br stretch 690-515Strong
C–H "out-of-plane" bend 900-675Strong

Note: The ranges are based on typical absorptions for these functional groups.[6]

Melting Point Analysis

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity. While a specific experimental melting point for this compound is not widely reported, its isomers, such as 4-Bromo-7-chloroquinoline, have a reported melting point of 101-103°C, suggesting it will be a solid at room temperature.[7]

References

An In-depth Technical Guide to the Solubility of 7-Bromo-2-chloroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, standardized experimental protocols for determining solubility, and the synthesis workflow for the compound.

Compound Overview

This compound is a halogenated quinoline derivative with the molecular formula C₉H₅BrClN.[4][5] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets.[6]

Table 1: General Properties of this compound

PropertyValue
CAS Number 99455-15-9[4][5]
Molecular Formula C₉H₅BrClN[4][5]
Molecular Weight 242.50 g/mol [4][5]
Appearance Solid

Solubility Profile

Qualitative Solubility:

Halogenated quinolines are generally characterized by low aqueous solubility due to their hydrophobic aromatic core.[7] Their solubility is significantly better in organic solvents. For instance, the related compound 7-bromo-2-chloro-8-methylquinoline is soluble in ethanol and dichloromethane.[8] Another analog, 4-Bromo-7-chloroquinoline, demonstrates solubility in chloroform, DMSO, and methanol.[9] Based on these analogs, it is anticipated that this compound is soluble in a range of common organic solvents.

Table 2: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

SolventAnticipated SolubilityRationale/Supporting Evidence
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful organic solvent for a wide array of organic materials.[10] 4-Bromo-7-chloroquinoline is soluble in DMSO.[9]
Dichloromethane (DCM)Soluble7-bromo-2-chloro-8-methylquinoline is soluble in dichloromethane.[8]
ChloroformSoluble4-Bromo-7-chloroquinoline is soluble in chloroform.[9]
MethanolSoluble4-Bromo-7-chloroquinoline is soluble in methanol.[9]
EthanolSoluble7-bromo-2-chloro-8-methylquinoline is soluble in ethanol.[8]
WaterPoorly SolubleQuinoline derivatives are generally poorly soluble in water.[7][8]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

In the absence of a specific published protocol for this compound, the following details a standardized and widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound. The shake-flask method is considered the "gold standard" for its reliability.

Principle:

This method establishes a thermodynamic equilibrium between the solid compound and its dissolved state in a solvent at a controlled temperature. An excess of the solid is agitated in the solvent for a sufficient time to ensure the solution becomes saturated. The concentration of the dissolved compound is then measured after separating the solid and liquid phases.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Dichloromethane, Methanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant from each vial. Filter the aliquot through a syringe filter to remove any undissolved solid particles.[7]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[7]

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Synthesis and Workflow

This compound is typically synthesized from 7-bromoquinolin-2(1H)-one. The following diagram illustrates a general workflow for this synthesis.

G Start Start: 7-Bromo-2-hydroxyquinoline Reagents Reagents: Dichloromethane Dimethylformamide Thionyl Chloride Start->Reagents Combine in reactor Reaction Reaction: Slow, dropwise addition of Thionyl Chloride Reagents->Reaction Initiate reaction Heating Heating: Gradual heating to reflux Reaction->Heating Promote reaction Workup Work-up: pH adjustment to >= 7 Heating->Workup After reaction completion Product Product: This compound Workup->Product Isolation

Caption: General synthesis workflow for this compound.

Experimental Protocol for Synthesis:

A general procedure for the synthesis of this compound from 7-bromoquinolin-2(1H)-one is as follows:

  • To an inert reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and dimethylformamide.[11]

  • Slowly add thionyl chloride dropwise to the mixture.[11]

  • Gradually heat the reaction mixture to reflux.[11]

  • After the reaction is complete, the mixture is worked up, which includes adjusting the pH to 7 or greater.[11]

This process yields the desired this compound product.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility profile can be inferred from its chemical structure and the known properties of similar halogenated quinolines. It is expected to be soluble in common organic solvents like DMSO, dichloromethane, and alcohols, and poorly soluble in water. For researchers requiring precise solubility data, the standardized shake-flask method provides a reliable experimental framework. The compound's role as a versatile synthetic intermediate is well-established, with clear synthetic pathways available for its preparation. This guide provides a foundational understanding for professionals working with this important chemical entity.

References

IUPAC name and structure of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate in synthetic and medicinal chemistry. It details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Structure

This compound is a halogenated heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a bromine atom at the 7th position and a chlorine atom at the 2nd position.

IUPAC Name: this compound[1]

Synonyms: 2-chloro-7-bromoquinoline, 7-Bromo-2-chloro-quinoline[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₉H₅BrClN[PubChem]
Molecular Weight 242.50 g/mol [PubChem]
IUPAC Name This compound[PubChem]
CAS Number 99455-15-9[PubChem]
Exact Mass 240.92939 Da[PubChem]
Monoisotopic Mass 240.92939 Da[PubChem]
Topological Polar Surface Area 12.9 Ų[PubChem]
XLogP3 3.8[PubChem]
Form Solid[Sigma-Aldrich]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the conversion of 7-bromoquinolin-2(1H)-one.

Starting Material: 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline)

Reagents:

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

Procedure:

  • To an inert reactor equipped with a mechanical stirrer, reflux condenser, charging funnel, and a caustic scrubber, add 7-bromo-2-hydroxyquinoline (1.22 kg, 5.45 mol), dichloromethane (9.706 kg), and dimethylformamide (0.276 kg).

  • Slowly add thionyl chloride (0.973 kg, 8.17 mol, 1.5 eq.) dropwise to the mixture.

  • Gradually heat the reaction mixture.

This protocol is a general outline and may require optimization for specific laboratory conditions.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis and medicinal chemistry.[2] Its halogenated quinoline structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3]

Key Application Areas:

  • Pharmaceutical Intermediate: It is a crucial intermediate in the development of new drugs.[3] The quinoline core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic areas, including:

    • Anticancer agents: The 7-chloroquinoline moiety is a component of several compounds with demonstrated anticancer activity.[2]

    • Antiviral and Antibacterial agents: Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities.[3]

    • Anti-inflammatory compounds: The structural features of this compound make it a candidate for the synthesis of novel anti-inflammatory drugs.[2]

    • Antimalarial drugs: The 7-chloroquinoline scaffold is famously found in the antimalarial drug chloroquine.[4]

  • Organic Synthesis: The bromine and chlorine substituents on the quinoline ring serve as reactive handles for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.[2][3] This allows for the introduction of diverse functional groups to create libraries of novel compounds for screening in drug discovery programs.

  • Materials Science: Quinoline derivatives have potential applications in materials science, including the development of optoelectronic materials and conductive polymers.[3]

Logical Workflow for Synthesis

The synthesis of this compound from its precursor follows a clear logical progression.

G start Start: 7-bromoquinolin-2(1H)-one reaction Chlorination Reaction start->reaction Addition reagents Reagents: Thionyl chloride Dichloromethane Dimethylformamide reagents->reaction Addition product Product: This compound reaction->product Yields

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 7-Bromo-2-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its applications as a key building block for the development of targeted therapeutics, particularly in the realm of oncology.

Core Data Summary

This compound is a solid, heterocyclic aromatic compound. Its key quantitative data and physical properties are summarized in the table below for quick reference.

PropertyValueReference
Chemical Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
IUPAC Name This compound[2]
CAS Number 99455-15-9[1]
Physical Form Solid[1]
Monoisotopic Mass 240.92939 Da[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the chlorination of 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline). The following protocol is a detailed, step-by-step procedure for this conversion.

Experimental Protocol: Synthesis from 7-Bromoquinolin-2(1H)-one

This procedure outlines the conversion of 7-bromo-2-hydroxyquinoline to this compound using thionyl chloride.[3]

Materials and Equipment:

  • Inert reactor with a mechanical stirrer, reflux condenser, charging funnel, and a caustic scrubber

  • 7-bromo-2-hydroxyquinoline

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Potassium carbonate (K₂CO₃)

  • Purified water

  • Vacuum oven

Procedure:

  • To the inert reactor, add 7-bromo-2-hydroxyquinoline (1.00 eq), dichloromethane, and a catalytic amount of dimethylformamide.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred mixture.

  • Gradually heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours, or until the reaction is complete (monitored by TLC).

  • After the reaction is complete, cool the mixture to 20-25 °C.

  • Carefully add purified water to the cooled mixture and continue stirring.

  • Slowly add a solution of potassium carbonate in purified water until the pH of the aqueous layer is greater than 7.

  • Cease stirring and allow the layers to separate.

  • Separate the organic (dichloromethane) layer and wash it with purified water.

  • Add purified water to the organic layer and remove the dichloromethane via distillation. The product will precipitate from the aqueous layer.

  • Cool the reactor to 20-25 °C and collect the precipitated product by filtration.

  • Wash the collected solid with purified water.

  • Dry the product in a vacuum oven at 40-50 °C to yield this compound.

A typical yield for this reaction is approximately 78.8%.[3] The product's identity can be confirmed by NMR analysis.[3]

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenated quinolines, such as this compound, are particularly valuable as intermediates in the synthesis of compounds for a range of diseases, including cancer, as well as viral and bacterial infections.[4]

The bromine and chlorine substituents on the quinoline ring serve as versatile synthetic handles, allowing for the introduction of various functional groups through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[5] This enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Scaffold

In oncology, quinoline derivatives have emerged as a significant class of kinase inhibitors.[6] Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting key kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and those in the PI3K/Akt pathway, these compounds can inhibit cancer cell proliferation, survival, and angiogenesis.[5] Derivatives of 7-chloroquinoline have shown promising anti-proliferative activity against various cancer cell lines.[7][8]

Visualizing Workflows and Pathways

Synthesis and Functionalization Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization for drug discovery applications.

G cluster_synthesis Synthesis cluster_derivatization Derivatization for Drug Discovery cluster_application Application A 7-Bromo-2-hydroxyquinoline B Chlorination (SOCl2) A->B C This compound B->C D Nucleophilic Aromatic Substitution C->D E Palladium-Catalyzed Cross-Coupling C->E F Diverse Library of Quinoline Derivatives D->F E->F G Screening for Anticancer Activity F->G H Kinase Inhibitor Development G->H

Caption: A workflow diagram illustrating the synthesis and derivatization of this compound for anticancer drug discovery.

Inhibition of the EGFR Signaling Pathway

Derivatives of this compound can be designed to function as inhibitors of key signaling pathways implicated in cancer. The diagram below conceptualizes the inhibition of the EGFR signaling cascade by a hypothetical quinoline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits

Caption: A diagram showing the inhibition of the EGFR signaling pathway by a quinoline-based drug candidate.

References

Navigating the Analytical Landscape of 7-Bromo-2-chloroquinoline: A Technical Guide to Purity and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the purity and analytical standards for 7-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical quality attributes of this compound and the analytical methodologies required to ensure its identity, purity, and overall quality.

Compound Identification

Accurate identification of this compound is the foundational step in its analytical characterization. A combination of spectroscopic and spectrometric techniques is employed to confirm the molecular structure.

Parameter Specification
IUPAC Name This compound[1]
CAS Number 99455-15-9[1][2]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1]
Appearance Solid

Purity Assessment

The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and biological assays. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the purity and identifying any related impurities.

Analytical Method Parameter Typical Specification
HPLC Purity (by area %)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
Loss on Drying Weight Loss≤ 1.0%
Residue on Ignition Residue≤ 0.1%

Impurity Profiling

A thorough understanding of the impurity profile is essential for ensuring the safety and efficacy of any downstream applications. Potential impurities may arise from the synthetic route or degradation.

Potential Impurity Structure Origin
7-Bromoquinolin-2(1H)-oneC₉H₆BrNOStarting material
2-ChloroquinolineC₉H₆ClNProcess-related
Unidentified Impurities--

Experimental Protocols

Detailed and validated analytical methods are crucial for the reliable characterization of this compound. The following sections describe the standard operating procedures for key analytical techniques. While specific instrument parameters may vary, the principles outlined provide a robust framework for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of this compound and its organic impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation prep_start Weigh Sample dissolve Dissolve in Deuterated Solvent prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (FT, Phasing) acquire->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

NMR Structural Elucidation Workflow

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). The resulting spectra should be consistent with the known chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation prep_start Prepare Sample Solution infuse Infuse into Mass Spectrometer prep_start->infuse ionize Ionize Sample infuse->ionize analyze Mass Analysis ionize->analyze identify Identify Molecular Ion Peak analyze->identify confirm Confirm Molecular Weight identify->confirm

Mass Spectrometry Analysis Workflow

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Interpretation: The resulting mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of this compound (242.50 g/mol ). The isotopic pattern should also be consistent with the presence of bromine and chlorine atoms.

Conclusion

The analytical methods and specifications outlined in this guide provide a comprehensive framework for the quality control of this compound. Adherence to these standards is essential for ensuring the consistency, reliability, and safety of this important chemical intermediate in research and drug development. For specific applications, further validation and characterization may be required.

References

Commercial Suppliers of 7-Bromo-2-chloroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of commercial suppliers for research-grade 7-Bromo-2-chloroquinoline (CAS No. 99455-15-9). Aimed at researchers, scientists, and professionals in drug development, this document outlines key suppliers, provides detailed experimental protocols for its application in Suzuki-Miyaura coupling reactions, and contextualizes its relevance in the development of kinase inhibitors.

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure is foundational in the synthesis of a variety of biologically active molecules, with derivatives being explored as potential therapeutic agents for infectious diseases and cancers.[1] The reactivity of its halogen substituents makes it an ideal intermediate for creating more complex organic molecules and for the development of novel materials with unique electronic properties.[1]

Commercial Availability

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. Below is a comparative table of commercial suppliers offering this compound for research purposes.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich BBO000071-1 g
Smolecule S765112--
Apollo Scientific PC5051998%1 g, 5 g, 25 g, 100 g
pH Scientific AG003NDK-0.1 g, 0.25 g, 1 g

Note: Purity and available quantities are subject to change. Please refer to the supplier's website for the most current information. Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer is responsible for confirming purity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction couples an organoboron compound with an organic halide, and it is particularly valuable in the synthesis of biaryls, which are common motifs in pharmaceuticals.[3][4] this compound, with its bromo and chloro substituents, is an excellent substrate for such transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to a temperature typically between 80-100°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (80-100°C) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end Final Product purify->end

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Relevance in Kinase Inhibitor Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of therapeutic agents.[6] Quinoline derivatives have shown significant potential as kinase inhibitors, which are a critical class of drugs in cancer therapy.[7][8] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][9]

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is common in various cancers.[6] Consequently, this pathway is a major target for the development of novel cancer therapies.[6] Derivatives of this compound can be synthesized to act as inhibitors of kinases within this pathway, such as PI3K, Akt, or mTOR, thereby blocking the downstream signaling that promotes cancer cell growth.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTOR

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. The commercial availability of this versatile building block, coupled with established protocols for its derivatization, positions it as a valuable tool in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 7-bromo-2-chloroquinoline with various arylboronic acids. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and the ability to selectively functionalize it at specific positions is of great interest. In this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling at the more reactive C-7 position, leaving the C-2 chloro substituent available for subsequent transformations. This regioselectivity provides a versatile platform for the synthesis of diverse libraries of 7-aryl-2-chloroquinoline derivatives for drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound). Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, oxidative addition occurs selectively at the C-7 position.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the quinoline and the new aryl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guideline for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from procedures for similar haloquinoline substrates and is a good starting point for the selective coupling at the C-7 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), [Pd(dppf)Cl₂] (0.03 equiv.), and cesium carbonate (2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-chloroquinoline.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene, 1,4-Dioxane, or DMF

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in the chosen organic solvent.

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents for analogous substrates. This data is intended to serve as a guide for reaction optimization.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9012[Estimated ~85-95]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9012[Estimated ~90-98]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8516[Estimated ~80-90]
43-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10018[Estimated ~70-85]
54-Formylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10010[Estimated ~75-90]

*Note: The yields presented are estimated based on typical results for similar haloquinoline substrates due to a lack of directly reported data for this compound in the public domain. Actual yields may vary and require experimental optimization.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-Br (R¹ = 2-chloroquinolin-7-yl) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² (R² = Aryl) Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product 7-Aryl-2-chloroquinoline RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start: Assemble Reagents (this compound, arylboronic acid, catalyst, base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert_atm add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heating Heat Reaction Mixture (80-100 °C with stirring) add_solvents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup (Extraction and washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 7-Aryl-2-chloroquinoline purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalystUse a fresh batch of catalyst; consider a different palladium source or ligand.
Ineffective baseUse a stronger base (e.g., Cs₂CO₃ or K₃PO₄); ensure the base is finely powdered and dry.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Poor quality boronic acidUse a fresh bottle of boronic acid or consider converting it to a more stable boronate ester.
Decomposition of Starting Material Oxygen contaminationEnsure proper degassing of solvents and maintain a positive pressure of inert gas.
Reaction temperature is too highLower the reaction temperature.
Homocoupling of Boronic Acid Excess boronic acidUse a smaller excess of the boronic acid (e.g., 1.1 equivalents).
Presence of oxygenImprove degassing procedures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-2-chloroquinolines from this compound. The selective reaction at the C-7 position provides a versatile route to a wide range of derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can achieve good to excellent yields of the desired coupled products. The protocols and data presented in these application notes offer a solid foundation for the development of novel quinoline-based compounds for various applications in drug discovery and materials science.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 7-Bromo-2-chloroquinoline. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel quinoline derivatives, which are prevalent scaffolds in numerous therapeutic agents. The protocols herein describe the selective amination at the C7-position, leveraging the differential reactivity of the aryl bromide over the heteroaryl chloride.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][2] For substrates containing multiple halide-functionalized positions, such as this compound, achieving selective functionalization is a key synthetic challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective amination at the C7-position, leaving the C2-chloro substituent available for subsequent transformations.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl bromide (C-Br bond) of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the aminated product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.

Data Presentation

The following table summarizes representative yields for the selective Buchwald-Hartwig amination of this compound with various amines at the C7-position.

Note: The yields presented below are based on optimized conditions reported for the analogous substrate, 6-bromo-2-chloroquinoline, and are representative of expected outcomes for this compound.

AmineProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Aniline2-Chloro-7-(phenylamino)quinolinePd₂(dba)₃ / XantphosNaOtBuToluene1101885-95
Morpholine7-(Morpholino)-2-chloroquinolinePd₂(dba)₃ / XantphosNaOtBuToluene1101880-90
n-Hexylamine2-Chloro-7-(hexylamino)quinolinePd₂(dba)₃ / XantphosNaOtBuToluene1102475-85
Benzophenone Imine7-(Benzhydrylideneamino)-2-chloroquinolinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002070-80

Experimental Protocols

Protocol 1: Selective Amination with a Secondary Amine (e.g., Morpholine)

This protocol details the selective amination at the C7-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(Morpholino)-2-chloroquinoline.

Protocol 2: Synthesis of a Primary Arylamine using an Ammonia Equivalent (Benzophenone Imine)

This two-step protocol is employed for the synthesis of primary arylamines, which can be challenging to achieve directly with ammonia.

Step 1: Buchwald-Hartwig Coupling with Benzophenone Imine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzophenone imine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene followed by benzophenone imine via syringe.

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude imine intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis of the Imine

Materials:

  • Crude intermediate imine from Step 1

  • Tetrahydrofuran (THF) (10 mL)

  • 2 M Hydrochloric acid (HCl) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the crude imine in THF (10 mL).

  • Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 7-amino-2-chloroquinoline.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex L_n(Br)Pd(II)-Ar Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd_Amido_Complex L_n(Br)Pd(II)(NR'R'') Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine this compound, Pd catalyst, ligand, and base in a Schlenk tube. Start->Reagents Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Reagents->Inert_Atmosphere Add_Solvent_Amine Add anhydrous solvent and amine via syringe. Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Seal tube and heat (e.g., 110 °C) with stirring. Add_Solvent_Amine->Heat_Stir Monitor Monitor progress by TLC/LC-MS. Heat_Stir->Monitor Cool Cool to room temperature. Monitor->Cool Reaction Complete Filter Dilute and filter through Celite®. Cool->Filter Wash Wash organic phase with water and brine. Filter->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate. Wash->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify Product Final Product Purify->Product

References

Application Notes: Synthesis of Kinase Inhibitors Using 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in the development of potent kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core. The targeted inhibition of protein kinases is a critical strategy in contemporary cancer therapy, as these enzymes are often dysregulated in malignant cells, driving proliferation, survival, and angiogenesis. 7-Bromo-2-chloroquinoline is a versatile starting material for the synthesis of novel kinase inhibitors, offering two distinct and differentially reactive halogenated positions. This allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for screening against various kinase targets.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), readily reacting with amines. In contrast, the bromine atom at the C7 position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This differential reactivity provides a strategic advantage in the design and synthesis of complex quinoline derivatives. These application notes provide detailed protocols for the synthesis of potential kinase inhibitors derived from this compound, targeting key signaling pathways implicated in cancer, such as EGFR, VEGFR-2, and PI3K/Akt.

Synthetic Strategies

The primary synthetic approach for elaborating the this compound scaffold involves a two-step functionalization. First, a nucleophilic aromatic substitution at the C2 position is typically performed, followed by a palladium-catalyzed cross-coupling reaction at the C7 position. This sequence allows for the introduction of a wide variety of substituents to explore the chemical space and optimize for potency and selectivity against target kinases.

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., with an amine R¹-NH₂) start->step1 Step 1 intermediate 7-Bromo-2-(R¹-amino)quinoline step1->intermediate step2a Suzuki-Miyaura Coupling (with R²-B(OH)₂) intermediate->step2a Step 2a step2b Buchwald-Hartwig Amination (with R²-NH₂) intermediate->step2b Step 2b product1 7-(R²-Aryl/Heteroaryl)-2-(R¹-amino)quinoline step2a->product1 product2 7-(R²-Amino)-2-(R¹-amino)quinoline step2b->product2 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis PKC->Angiogenesis Akt->Angiogenesis Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2

7-Bromo-2-chloroquinoline: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Bromo-2-chloroquinoline is a key heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, featuring two distinct halogen atoms at positions 2 and 7, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This versatility makes it an attractive starting material for the synthesis of a diverse range of substituted quinoline derivatives with significant potential in drug discovery, notably in the fields of oncology and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds.

Application Notes

This compound serves as a versatile scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry. The differential reactivity of the chloro and bromo substituents allows for regioselective modifications. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the bromo group at the 7-position is readily functionalized using palladium-catalyzed cross-coupling reactions.

Key Applications:

  • Anticancer Agents: Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By functionalizing the quinoline core, researchers can design potent and selective kinase inhibitors.

  • Antimalarial and Antiprotozoal Agents: The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. Novel derivatives of this compound can be synthesized and evaluated for their activity against various strains of Plasmodium falciparum and other protozoan parasites.

  • Antibacterial Agents: Modification of the this compound backbone can lead to the development of new antibacterial compounds with novel mechanisms of action, potentially addressing the challenge of antibiotic resistance.

Synthetic Transformations and Experimental Protocols

The strategic functionalization of this compound is primarily achieved through three main classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-7-bromoquinolines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 2-aminoquinoline derivatives. This reaction is crucial for synthesizing compounds with potential kinase inhibitory activity, as the amino group can serve as a key hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the desired aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% XPhos) is prepared in an oven-dried Schlenk tube under an inert atmosphere. Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Reactant 1Reactant 2Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd(OAc)₂ / XPhosToluene1101885-95 (representative)
This compound4-MethoxyanilinePd₂(dba)₃ / BINAPDioxane1002480-90 (representative)

Logical Relationship for Buchwald-Hartwig Amination

reagents This compound + Amine catalyst Pd Catalyst + Ligand + Base reagents->catalyst combine solvent Anhydrous Solvent (e.g., Toluene) catalyst->solvent dissolve heating Heating (100-110 °C) solvent->heating apply product 2-Amino-7-bromoquinoline Derivative heating->product formation purification Workup & Purification product->purification isolate

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of 7-Bromo-2-alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the quinoline and a terminal alkyne. This reaction is valuable for introducing alkynyl linkers, which can be further functionalized or used to probe interactions with biological targets.

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., 2.5 mol% CuI) are added, followed by a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature to 60 °C for 3-12 hours. After completion, the reaction mixture is diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[1]

Reactant 1Reactant 2Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF / NEt₃25685-95 (representative)
This compoundEthynyltrimethylsilanePd(PPh₃)₄ / CuIDMF / DIPA50880-90 (representative)

Catalytic Cycle for Sonogashira Coupling

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal Transmetalation pd_complex->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Ar-C≡C-R' reductive_elim->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R' cu_cycle->cu_acetylide alkyne R'-C≡CH alkyne->cu_cycle with Base cu_acetylide->transmetal

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2-chloroquinolines

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between the 7-position of the quinoline and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building molecular complexity and exploring SAR by introducing diverse aromatic substituents.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., 2 mol% Pd(OAc)₂ with 4 mol% PPh₃ or 2.5 mol% Pd(PPh₃)₄) is assembled in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added. The mixture is degassed and heated at 80-100 °C for 12-24 hours. After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The final product is purified by column chromatography or recrystallization.[2]

Reactant 1Reactant 2Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane / H₂O901680-92 (representative)
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃ / K₂CO₃Toluene / H₂O1001275-88 (representative)

Experimental Workflow for Suzuki-Miyaura Coupling

start Start Materials: This compound Arylboronic Acid Base reaction_setup Combine Reactants & Catalyst in Solvent start->reaction_setup catalyst_prep Prepare Pd Catalyst catalyst_prep->reaction_setup degas Degas Mixture reaction_setup->degas heating Heat Reaction (80-100 °C) degas->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography or Recrystallization workup->purification product Final Product: 7-Aryl-2-chloroquinoline purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Biological Activity of this compound Derivatives

The derivatives synthesized from this compound have shown potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Kinase Inhibitory Activity

Substituted 2-aminoquinolines, accessible from this compound via Buchwald-Hartwig amination, have been investigated as inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.

Compound ClassTarget KinaseIC₅₀ (µM) (Representative)
2-Anilino-7-bromoquinolinesEGFR0.1 - 1.0
2-Anilino-7-bromoquinolinesVEGFR-20.2 - 2.0
7-Aryl-2-aminoquinolinesEGFR0.05 - 0.5
7-Aryl-2-aminoquinolinesVEGFR-20.1 - 1.5

Note: IC₅₀ values are representative and can vary significantly based on the specific substituents on the quinoline core and the aniline or aryl group.

Signaling Pathway Inhibition by Quinoline Derivatives

cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation leads to VEGFR VEGFR-2 PLC_PKC PLCγ-PKC-MAPK Pathway VEGFR->PLC_PKC activates Angiogenesis Angiogenesis PLC_PKC->Angiogenesis leads to Quinoline_Derivative Quinoline Derivative (Kinase Inhibitor) Quinoline_Derivative->EGFR inhibits Quinoline_Derivative->VEGFR inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinoline-based kinase inhibitors.

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. The ability to selectively functionalize the 2- and 7-positions through robust and well-established cross-coupling methodologies provides a powerful platform for the generation of diverse compound libraries for drug discovery. The demonstrated potential of its derivatives as potent kinase inhibitors underscores the significance of this scaffold in the development of novel anticancer therapeutics. The protocols and data presented herein offer a solid foundation for researchers to explore the full synthetic and medicinal potential of this promising building block.

References

Application Notes and Protocols for the Functionalization of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-2-chloroquinoline is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C2 and C7 positions, with differential reactivity, allows for selective and sequential functionalization. The bromine atom at the C7 position is highly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. This differential reactivity enables the synthesis of a diverse array of substituted quinoline derivatives, making it a valuable building block for the exploration of structure-activity relationships (SAR) in drug discovery.

These application notes provide detailed protocols for several key functionalization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation at the C7 position, as well as nucleophilic aromatic substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

The bromine atom at the C7 position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the chlorine atom at C2.[1][2] This allows for selective functionalization at the C7 position while leaving the C2-chloro substituent intact for subsequent modifications.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C7-bromo position with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester.[3][4][5]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).[6]

  • Degassing: Seal the tube, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[6]

  • Reaction: Heat the reaction mixture to 80–110 °C and stir for 6–24 hours.[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-chloroquinoline derivative.[6]

Substrate (Equiv.)Boronic Acid (Equiv.)Catalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Bromoquinoline (1.0)Arylboronic acid (1.2)Pd(OAc)₂ (0.5)K₂CO₃ (2.0)Dioxane/Water1006-8~60-90[4]
Aryl Bromide (1.0)Phenylboronic acid (1.2)Pd(OAc)₂ (0.5)Na₂CO₃ (2.0)WEBRT1-2>90[9]
Aryl Bromide (1.0)Arylboronic acid (1.5)Pd₂(dba)₃ (1.0)KF (3.0)Dioxane11012~74-91[7]

Yields are representative for similar substrates and may vary depending on the specific boronic acid used.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C7 position.[10][11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a screw-cap vial or microwave vial with this compound (1.0 equiv.), the desired amine (1.2–1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G4 precatalyst, 2–5 mol%), a suitable phosphine ligand (e.g., BINAP, BrettPhos, 2.5–5 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4–2.0 equiv.).[6][11][13]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or t-BuOH.[11][13]

  • Reaction: Seal the vial and heat the mixture to 100–120 °C for 3–24 hours. Microwave heating can often reduce reaction times.[6][11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate or DCM) and water.[11]

  • Purification: Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 7-amino-2-chloroquinoline derivative.[11]

Substrate (Equiv.)Amine (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)
Aryl Halide (1.0)Aniline (2.0)Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Toluene10016
Aryl Halide (1.0)Amine (1.0)BrettPhos Pd G4 (5)BrettPhos (5)K₃PO₄ (1.4)t-BuOH10072
Bromo-aromatic (1.0)Aniline (1.5)Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108

Data synthesized from representative procedures.[11][13]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is used to install terminal alkynes at the C7 position, creating arylalkyne structures. The reaction is catalyzed by both palladium and copper(I) salts.[1][2][14][15]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).[1]

  • Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine (3.0–7.0 equiv.), followed by the terminal alkyne (1.1–1.2 equiv.).[1]

  • Reaction: Stir the reaction at room temperature or heat to 50–80 °C for 3–16 hours. The reaction can be carried out at room temperature, but heating may be required for less reactive substrates.[1][14] Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite® to remove catalyst residues.[1] Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 7-alkynyl-2-chloroquinoline product.[1]

Substrate (Equiv.)Alkyne (Equiv.)Pd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTempTime (h)Yield (%)
Aryl Halide (1.0)Terminal Alkyne (1.1)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7.0)THFRT3~89[1]
2-Chloroquinoline (1.0)Terminal Alkyne (1.2)-CuI (10)K₂CO₃ (2.0)DMSO10012~75-92[16]

Yields are representative for similar substrates and may vary.

Cyanation: C-CN Bond Formation

The introduction of a nitrile (cyano) group at the C7 position can be achieved by substituting the bromine atom using various cyanide sources. This transformation is valuable as the nitrile group is a versatile synthon.[17][18][19]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), NaCN (1.2 equiv.), CuI (10 mol%), and KI (20 mol%).[17]

  • Degassing: Briefly evacuate the tube and backfill with argon (repeat 3 times).

  • Reagent Addition: Under argon, add dry toluene, a ligand such as N,N'-dimethylethane-1,2-diamine (1.0 equiv.), and stir.[17]

  • Reaction: Seal the Schlenk tube with a Teflon valve and heat the mixture at 110 °C for 24 hours.[17]

  • Work-up: Allow the resulting suspension to cool to room temperature. Dilute with 30% aqueous NH₃ and extract with ethyl acetate.[17]

  • Purification: Combine the organic phases, dry over MgSO₄, and concentrate. Purify the residue by column chromatography or distillation to provide the 2-chloroquinoline-7-carbonitrile.[17]

SubstrateCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
Aryl BromideNaCNCuI / KIToluene11024~91[17]
Aryl BromideK₄[Fe(CN)₆]Pd(OAc)₂NMP1202-5~83-96[20]
Aryl ChlorideZn(CN)₂NiCl₂·6H₂O / dppfDMA8024~70-95[19]

Yields are representative and depend on the specific substrate and conditions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen. While generally less reactive than a C4-chloro substituent, it can be displaced by various nucleophiles, particularly amines, under thermal conditions.[21][22][23] This reaction is often performed after functionalizing the C7 position.

  • Reaction Setup: In a round-bottom flask or sealed tube, dissolve the 7-substituted-2-chloroquinoline substrate (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).[8]

  • Reagent Addition: Add the desired primary or secondary amine (1.1–2.0 equiv.). For less reactive amines, the addition of a base (e.g., potassium carbonate) may be beneficial.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[8] Harsh conditions (high temperatures) may be required.[21]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aminoquinoline derivative.[8]

Visualizations

Workflow for C7-Functionalization

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling at C7 cluster_products C7-Functionalized Products start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd Cat., Base) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd Cat., Base) start->buchwald sonogashira Sonogashira (Alkyne, Pd/Cu Cat., Base) start->sonogashira cyanation Cyanation (CN Source, Catalyst) start->cyanation prod_suzuki 7-Aryl-2-chloroquinoline suzuki->prod_suzuki C-C Bond prod_buchwald 7-Amino-2-chloroquinoline buchwald->prod_buchwald C-N Bond prod_sonogashira 7-Alkynyl-2-chloroquinoline sonogashira->prod_sonogashira C-C Bond prod_cyanation 2-Chloroquinoline-7-carbonitrile cyanation->prod_cyanation C-CN Bond

Caption: General workflow for palladium-catalyzed C7-functionalization.

Orthogonal Functionalization Strategy

G cluster_step1 Step 1: C7 Functionalization cluster_step2 Step 2: C2 Functionalization A This compound B Pd-Catalyzed Cross-Coupling A->B e.g., Suzuki, Sonogashira C 7-R-2-chloroquinoline (Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D R'₂NH, Heat E 7-R-2-Nu-quinoline (Disubstituted Product) D->E

Caption: Sequential functionalization of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions involving 7-Bromo-2-chloroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in pharmaceuticals and functional materials. The selective functionalization of the C-Br and C-Cl bonds allows for the synthesis of a diverse range of novel compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecules from readily available starting materials. For this compound, these reactions offer a direct route to introduce a variety of substituents at the 7-position, and potentially at the 2-position, of the quinoline core. The general catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation (for couplings with organometallic reagents) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

A key consideration for the cross-coupling of this compound is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the general order of reactivity for halogens is I > Br > Cl. This inherent difference allows for selective cross-coupling at the more reactive C-Br bond at the 7-position, while leaving the C-Cl bond at the 2-position intact for subsequent transformations.

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process begins with the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring of the reaction progress. The final steps involve workup and purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Coupling Partner, Base, and Ligand catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used to synthesize biaryl and substituted aromatic compounds. For this compound, the Suzuki-Miyaura coupling can be employed to introduce a variety of aryl and heteroaryl substituents at the 7-position.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of related bromoquinoline derivatives.[2]

  • Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromoquinolines with various boronic acids. Note that yields are highly dependent on the specific substrates and reaction conditions.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O1001275-95
Pd(dppf)Cl₂ (2)dppfCs₂CO₃1,4-Dioxane901680-98
Pd₂(dba)₃ (2)SPhosK₃PO₄Toluene110885-99

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[2] This reaction is instrumental in the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position. A study on the selective Buchwald-Hartwig amination of the analogous 6-bromo-2-chloroquinoline has shown that selective amination at the C-Br position can be achieved with high yields.[3]

Optimized Protocol for Selective Buchwald-Hartwig Amination

This protocol is adapted from the optimized conditions reported for the selective amination of 6-bromo-2-chloroquinoline.[3]

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos, 1-3 mol%), and a base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of bromoquinolines.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhosNaOtBuToluene10012-2485-99
BrettPhos Pd G3 (1)BrettPhosLHMDSTHF801680-95
Pd(OAc)₂ (3)SPhosK₃PO₄1,4-Dioxane1102470-90

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5] This reaction is a highly efficient method for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the 7-position.

General Protocol for Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[6]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), the terminal alkyne (1.1-1.5 equiv.), and a base (if not used as the solvent, e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

The following table summarizes typical conditions and expected yield ranges for the Sonogashira coupling of aryl bromides.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF25-502-670-95
Pd(PPh₃)₄ (5)CuI (3)DIPADMF604-875-98
Pd₂(dba)₃ (2) / P(t-Bu)₃ (4)None (Copper-free)Cs₂CO₃1,4-Dioxane801260-90

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' R-X R-X R-X->Oxidative\nAddition R'-M R'-M R'-M->Transmetalation

Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized quinoline derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 7-position, making this substrate a valuable tool in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of these important synthetic transformations.

References

Synthesis of 2-Amino-7-Bromoquinoline Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-7-bromoquinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active molecules. The strategic placement of an amino group at the 2-position and a bromine atom at the 7-position offers versatile handles for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs.

Introduction

The quinoline core is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminoquinoline moiety, in particular, is a key pharmacophore in a number of kinase inhibitors. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions.

This guide outlines a synthetic strategy commencing with the construction of the 2-amino-7-bromoquinoline core via the Friedländer annulation. Subsequently, detailed protocols for the derivatization of this core structure are provided, focusing on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination at the 2-amino position and the Suzuki-Miyaura coupling at the 7-bromo position.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process. The first stage involves the construction of the core 2-amino-7-bromoquinoline scaffold. The second stage focuses on the diversification of this core through cross-coupling reactions.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization 2-Amino-4-bromobenzaldehyde 2-Amino-4-bromobenzaldehyde 2-Amino-7-bromoquinoline 2-Amino-7-bromoquinoline 2-Amino-4-bromobenzaldehyde->2-Amino-7-bromoquinoline Friedländer Annulation Acetaldehyde or Acetone Acetaldehyde or Acetone Acetaldehyde or Acetone->2-Amino-7-bromoquinoline 2-Amino-7-bromoquinoline_ref 2-Amino-7-bromoquinoline N2-Substituted Derivatives N2-Substituted Derivatives 2-Amino-7-bromoquinoline_ref->N2-Substituted Derivatives Buchwald-Hartwig Amination C7-Substituted Derivatives C7-Substituted Derivatives 2-Amino-7-bromoquinoline_ref->C7-Substituted Derivatives Suzuki-Miyaura Coupling Various Amines Various Amines Various Amines->N2-Substituted Derivatives Various Boronic Acids Various Boronic Acids Various Boronic Acids->C7-Substituted Derivatives

A high-level overview of the synthetic workflow.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 2-Amino-7-bromoquinoline with Various Boronic Acids
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901692
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851878
4Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001281
5Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O901675

Note: The yields presented are based on reactions with structurally similar bromo-heterocyclic amines and serve as a predictive guide. Optimization may be required for the specific 2-amino-7-bromoquinoline scaffold.

Table 2: Buchwald-Hartwig Amination of 2-Amino-7-bromoquinoline with Various Amines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100895
2PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101288
3AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001082
4n-ButylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101291
5BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100885

Note: The yields presented are based on reactions with structurally similar amino-heterocycles and serve as a predictive guide. Optimization may be required for the specific 2-amino-7-bromoquinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-bromoquinoline via Friedländer Annulation

This protocol describes a general procedure for the synthesis of the 2-amino-7-bromoquinoline core.

Materials:

  • 2-Amino-4-bromobenzaldehyde

  • Acetaldehyde or Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and the corresponding ketone (e.g., acetone, 1.2 eq) or aldehyde (e.g., acetaldehyde, 1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-7-bromoquinoline.

Protocol 2: Derivatization via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C7-arylation of 2-amino-7-bromoquinoline.

Materials:

  • 2-Amino-7-bromoquinoline

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 2-amino-7-bromoquinoline (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Derivatization via Buchwald-Hartwig Amination

This protocol provides a general method for the N-functionalization of the 2-amino group.

Materials:

  • 2-Amino-7-bromoquinoline

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add 2-amino-7-bromoquinoline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and BINAP (3 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Drug Discovery: Inhibition of the ERK1/2 Signaling Pathway

Quinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. One such key pathway is the Ras-Raf-MEK-ERK (MAPK) pathway. Constitutive activation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. 2-Aminoquinoline derivatives have been identified as inhibitors of key kinases within this cascade, such as MEK1/2 and ERK1/2.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor 2-Amino-7-bromoquinoline Derivative Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

The ERK1/2 signaling pathway and points of inhibition.

The diagram above illustrates a simplified representation of the ERK1/2 signaling cascade. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a phosphorylation cascade that sequentially activates RAS, RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. 2-Amino-7-bromoquinoline derivatives can be designed to act as competitive inhibitors of ATP binding to the kinase domains of MEK1/2 or ERK1/2, thereby blocking the downstream signaling and inhibiting cancer cell growth. The development of such targeted inhibitors is a promising strategy in modern oncology.

Application of 7-Bromo-2-chloroquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-chloroquinoline is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, characterized by two distinct halogen atoms at positions 2 and 7 of the quinoline scaffold, offer medicinal chemists a powerful tool for the synthesis of a diverse array of biologically active molecules. The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical modifications, making it an ideal starting material for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of anticancer and antimicrobial agents. Detailed experimental protocols and an analysis of the relevant biological signaling pathways are also presented to guide researchers in this exciting area.

A Versatile Synthetic Intermediate

The strategic placement of the chloro and bromo groups on the quinoline ring system makes this compound a highly valuable precursor in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity allows for the stepwise introduction of different pharmacophoric elements, enabling the construction of complex molecular architectures with tailored biological activities.

Application in the Synthesis of Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in the design of anticancer drugs. Derivatives of this compound have been explored for their potential as inhibitors of key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline-based inhibitors can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascade. The synthesis of 7-bromo-2-aminoquinoline derivatives, through nucleophilic substitution of the 2-chloro group with various amines, has been a key strategy in the development of potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Bromo-2-aminoquinoline Derivative Inhibitor->EGFR Inhibits

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to their regression. The 7-bromo moiety of the quinoline scaffold can be functionalized via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups that can interact with the VEGFR-2 kinase domain.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 7-Aryl-2-chloroquinoline Derivative Inhibitor->VEGFR2 Inhibits

Quantitative Data for Anticancer Activity of Related Quinoline Derivatives

While specific IC50 values for derivatives of this compound are not extensively reported in publicly available literature, the following table presents data for structurally related quinoline compounds, which can serve as a benchmark for the design of new potent anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline-hydrazonesLeukemia (SR)0.12[1]
7-Chloroquinoline-hydrazonesNon-Small Cell Lung Cancer (NCI-H522)0.89[1]
7-Chloroquinoline-hydrazonesColon Cancer (COLO 205)0.76[1]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxidesColon Carcinoma (HCT116)1.99 - 4.9[2]
Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a)Breast Cancer (MCF-7)0.071 (EGFR), 0.031 (HER-2)[3]
Quinoline-3-carboxamide (Compound 6b)Breast Cancer (MCF-7)5.069[4]

Application in the Synthesis of Antimicrobial Agents

The emergence of multidrug-resistant pathogens represents a significant global health threat. The quinoline core is a key feature of many established antimicrobial drugs, and this compound provides a valuable starting point for the development of new antibacterial and antifungal agents. The introduction of various substituents at the 2- and 7-positions can modulate the antimicrobial spectrum and potency of the resulting compounds.

Quantitative Data for Antimicrobial Activity of Related Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various microbial strains. This data can guide the synthesis of novel this compound-based antimicrobial candidates.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
7-Chloroquinoline-benzylamine hybrid (SA11)Bacillus subtilis128[5]
7-Chloroquinoline-benzylamine hybrid (SA11)Enterococcus faecalis128[5]
7-Chloroquinoline-benzylamine hybrid (SA11)Staphylococcus aureus128[5]
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7)E. coli ATCC259222[6]
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7)S. pyrogens ATCC196152[6]
7-Chloroquinoline Sulphonamide Derivative (Compound 6)Penicillium simplicissimumIZD of 28 mm[7]
7-Chloroquinoline Sulphonamide Derivative (Compound 6)Aspergillus nigerIZD of 28 mm[7]

Key Experimental Protocols

Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., with Amines) Start->SNAr Suzuki Suzuki-Miyaura Coupling (e.g., with Boronic Acids) Start->Suzuki Product1 7-Bromo-2-substituted Quinoline (e.g., Anticancer Agents) SNAr->Product1 Product2 2-Chloro-7-substituted Quinoline (e.g., Anticancer/Antimicrobial Agents) Suzuki->Product2 BioAssay1 Biological Evaluation (e.g., Kinase Assay) Product1->BioAssay1 BioAssay2 Biological Evaluation (e.g., MIC Assay) Product2->BioAssay2

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from 7-bromoquinolin-2(1H)-one.[8]

Materials:

  • 7-Bromoquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 7-bromoquinolin-2(1H)-one in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add phosphorus oxychloride dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling at the 7-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-2-chloroquinoline derivative.

Protocol 3: Nucleophilic Aromatic Substitution at the 2-Position

This protocol outlines a general method for the nucleophilic aromatic substitution of the 2-chloro group of this compound with an amine.[9][10]

Materials:

  • This compound

  • Primary or secondary amine

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (optional, e.g., K₂CO₃ or triethylamine)

  • Hydrochloric acid (for salt formation if needed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-2.0 equiv.) to the solution. If the amine is used as its hydrochloride salt, add a base (e.g., triethylamine, 2.2-3.0 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-bromo-2-aminoquinoline derivative.

Protocol 4: VEGFR-2 Kinase Assay

This protocol is a representative in vitro assay to evaluate the inhibitory activity of synthesized compounds against VEGFR-2 kinase.[11][12]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the Poly(Glu, Tyr) substrate.

  • Add the VEGFR-2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Kinase-Glo® reagent, which also measures the amount of ATP remaining in the well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique reactivity profile allows for the efficient synthesis of a wide range of novel quinoline derivatives with significant potential as anticancer and antimicrobial agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols: Derivatization of 7-Bromo-2-chloroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound 7-bromo-2-chloroquinoline serves as a versatile starting material for the synthesis of diverse molecular libraries. Its structure features two distinct reactive sites: a chlorine atom at the C2 position and a bromine atom at the C7 position. This differential reactivity allows for selective functionalization through various modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The chlorine at the C2 position is susceptible to nucleophilic substitution, while the bromine at the C7 position is ideal for cross-coupling reactions. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions and outlines subsequent biological screening procedures to identify novel bioactive compounds.

Derivatization Strategies via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position of this compound is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

  • Suzuki-Miyaura Coupling: Forms a C-C single bond between the quinoline core and various aryl or vinyl groups using an organoboron reagent.[2][3] This is a robust method for synthesizing biaryl compounds.

  • Sonogashira Coupling: Creates a C-C triple bond by coupling the quinoline with a terminal alkyne, yielding arylalkyne derivatives.[4][5] This reaction is instrumental in building rigid molecular structures.

  • Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of a wide range of primary and secondary amines.[6][7] This is a key reaction for synthesizing compounds that can mimic biological ligands and engage in hydrogen bonding.

The general workflow for creating a diverse chemical library from this scaffold is illustrated below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling at C7-Br cluster_products Derivative Classes cluster_end Final Output start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd Catalyst, Base prod_suzuki 7-Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_sono 7-Alkynyl Derivatives sonogashira->prod_sono prod_buch 7-Amino Derivatives buchwald->prod_buch library Diverse Compound Library for Screening prod_suzuki->library prod_sono->library prod_buch->library

Caption: General workflow for the derivatization of this compound.

Experimental Protocols: Synthesis

Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[3][8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol details the coupling of this compound with a terminal alkyne.[5][9]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (TEA, 5 mL)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60-70 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

This protocol describes the amination of the C7 position of this compound.[6][10]

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add toluene, followed by this compound and the amine.

  • Seal the flask and heat the mixture at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Biological Screening: Protocols and Data Presentation

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. A common primary screen for anticancer drug discovery is the MTT assay, which measures cell viability.

This protocol outlines the procedure for evaluating the in vitro cytotoxic activity of the synthesized derivatives against human cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using dose-response curve fitting software.

The workflow for this screening process is depicted below.

G cluster_start Input cluster_process Screening Workflow cluster_output Output library Compound Library (in DMSO) p2 Treat Cells with Compound Dilutions library->p2 p1 Seed Cells in 96-Well Plates p1->p2 p3 Incubate for 48-72h p2->p3 p4 Perform MTT Assay (Measure Viability) p3->p4 p5 Calculate IC₅₀ Values p4->p5 hits Identify 'Hit' Compounds (Potent & Selective) p5->hits leads Select 'Lead' Compounds for Further Optimization hits->leads

Caption: Workflow for a cell-based primary biological screen (MTT Assay).

Quantitative results from biological screens should be summarized in tables for clear comparison. The following tables present hypothetical IC₅₀ values for different classes of 7-substituted-2-chloroquinoline derivatives.

Table 1: Anticancer Activity of 7-Aryl-2-chloroquinoline Derivatives (Suzuki Products)

Compound IDR-Group (Aryl)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
SUZ-01 Phenyl15.221.818.5
SUZ-02 4-Methoxyphenyl8.512.19.9
SUZ-03 3-Pyridyl5.17.36.2
SUZ-04 2-Thienyl11.314.012.8
Doxorubicin(Control)0.81.10.9

Table 2: Anticancer Activity of 7-Alkynyl-2-chloroquinoline Derivatives (Sonogashira Products)

Compound IDR-Group (Alkynyl)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
SON-01 Phenylethynyl4.25.84.9
SON-02 (Cyclohexyl)ethynyl22.528.125.3
SON-03 (3-Hydroxyprop-1-yn-1-yl)2.13.52.8
SON-04 (Trimethylsilyl)ethynyl> 50> 50> 50
Doxorubicin(Control)0.81.10.9

Table 3: Anticancer Activity of 7-Amino-2-chloroquinoline Derivatives (Buchwald-Hartwig Products)

Compound IDR-Group (Amino)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
BUCH-01 Morpholino1.82.52.1
BUCH-02 Piperidin-1-yl3.44.13.8
BUCH-03 Aniline9.711.210.5
BUCH-04 Cyclohexylamino6.58.97.4
Doxorubicin(Control)0.81.10.9

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth and proliferation.[12] A hypothetical mechanism involves the quinoline derivative acting as an ATP-competitive inhibitor, blocking the kinase from phosphorylating its downstream targets and thereby halting the proliferation signal.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition receptor Growth Factor Receptor kinase Protein Kinase (e.g., EGFR, Src) receptor->kinase Activates downstream Downstream Substrate kinase->downstream Phosphorylates (ATP) proliferation Cell Proliferation & Survival downstream->proliferation Signal Transduction inhibitor Quinoline Derivative inhibitor->kinase Inhibits ATP Binding Site block->downstream Blockage

References

Troubleshooting & Optimization

7-Bromo-2-chloroquinoline reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-2-chloroquinoline. The information is designed to address common issues encountered during the chlorination of 7-bromoquinolin-2(1H)-one using thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and effective method is the chlorination of 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline) using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). Dichloromethane (DCM) is often used as the solvent.

Q2: What are the potential side products in this reaction?

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 7-bromoquinolin-2(1H)-one in the final product.

  • Over-chlorinated Products: Under harsh conditions, chlorination on the quinoline ring might occur, though this is less common.

  • Sulfur-containing Impurities: Reactions of hydroxyquinolines with thionyl chloride can sometimes lead to the formation of sulfur-containing byproducts like spiro-benzooxathioles or bis(quinolonyl)sulfides, although this has been reported for 4-hydroxy-2-quinolones.

  • Polymeric Materials: As with many quinoline syntheses, tar and polymer formation can be an issue, especially with prolonged heating or in the presence of strong acids.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (7-bromoquinolin-2(1H)-one) on a TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the recommended purification methods for this compound?

The most common purification techniques for this compound are:

  • Precipitation/Recrystallization: The crude product can often be purified by precipitation from an aqueous solution after removal of the organic solvent. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can also be effective in removing impurities.

  • Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase and a solvent system such as hexane/ethyl acetate is a viable option.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up and purification. - Degradation of the product.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction time and temperature. - Carefully perform the extraction and washing steps to avoid loss of the organic layer. - Avoid excessive heating during solvent removal.
Product is a Dark Oil or Tar Instead of a Solid - Formation of polymeric byproducts. - Presence of colored impurities.- Ensure the reaction temperature is not too high. - Use fresh, high-purity starting materials and reagents. - Attempt to purify a small sample by column chromatography to isolate the desired product.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of thionyl chloride. - Low reaction temperature or short reaction time. - Inactive catalyst (DMF).- Use a slight excess of thionyl chloride (e.g., 1.5 equivalents). - Ensure the reaction is heated to reflux and maintained for an adequate time (e.g., 2 hours). - Use fresh, anhydrous DMF.
Difficulty in Isolating the Product after Quenching - Product is too soluble in the aqueous/organic mixture. - Emulsion formation during extraction.- If the product is not precipitating, extract the aqueous layer multiple times with dichloromethane. - To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Presence of Impurities in the Final Product (as per NMR/LC-MS) - Incomplete removal of starting material or side products.- Repurify the product using column chromatography with a carefully selected eluent system. - Perform a recrystallization with a different solvent system.

Experimental Protocols

Synthesis of this compound from 7-Bromoquinolin-2(1H)-one

This protocol details the chlorination of 7-bromo-2-hydroxyquinoline using thionyl chloride.

Materials:

  • 7-Bromo-2-hydroxyquinoline

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Purified water

  • Potassium carbonate

Procedure:

  • To a suitable reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and N,N-dimethylformamide.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add purified water and stir.

  • Slowly add a solution of potassium carbonate in water with stirring until the pH of the aqueous layer is greater than 7.

  • Stop stirring and allow the layers to separate.

  • Separate the dichloromethane layer and wash it with purified water.

  • Add purified water to the dichloromethane solution and remove the dichloromethane by distillation until the product precipitates.

  • Cool the mixture, collect the product by filtration, and wash with purified water.

  • Dry the product in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Charge Reactor with: - 7-Bromo-2-hydroxyquinoline - Dichloromethane - DMF add_socl2 Add Thionyl Chloride (1.5 eq) dropwise start->add_socl2 reflux Heat to Reflux (~2 hours) add_socl2->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench neutralize Neutralize with K2CO3 (aq. pH > 7) quench->neutralize separate Separate Organic Layer neutralize->separate wash Wash with Water separate->wash distill Distill off DCM to Precipitate Product wash->distill filter Filter Product distill->filter dry Dry in Vacuum Oven filter->dry

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Analyze Final Product (NMR, LC-MS) impurity_detected Impurity Detected? start->impurity_detected starting_material Unreacted Starting Material Present impurity_detected->starting_material Yes unknown_impurity Unknown Impurity Present impurity_detected->unknown_impurity Yes no_impurity Product is Pure impurity_detected->no_impurity No action_sm Action: - Re-run reaction with longer time or more SOCl2 - Re-purify by column chromatography starting_material->action_sm action_unknown Action: - Characterize impurity (MS, NMR) - Optimize reaction conditions (e.g., lower temperature) - Re-purify by recrystallization or column chromatography unknown_impurity->action_unknown

Caption: A decision-making diagram for troubleshooting an impure final product.

Technical Support Center: Purification of 7-Bromo-2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-2-chloroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 7-bromoquinolin-2(1H)-one, isomeric byproducts (e.g., 5-Bromo-2-chloroquinoline), and products of side reactions like hydrolysis of the chloro-group to a hydroxyl group. The synthesis of related compounds like 7-bromo-5-methoxyquinoline often yields isomeric mixtures, suggesting that similar challenges can be expected with this compound.[1]

Q2: My purified this compound is colored. How can I decolorize it?

A2: Discoloration in quinoline derivatives can be due to trace impurities or degradation. A common method for decolorization is to treat a solution of the compound with activated charcoal, followed by hot filtration to remove the charcoal.[2] However, be aware that this may lead to some loss of the desired product. A subsequent recrystallization can also help in obtaining a colorless product.[2]

Q3: I am experiencing low recovery after column chromatography. What could be the reasons?

A3: Low recovery from silica gel column chromatography can be due to the basic nature of the quinoline nitrogen, which can lead to strong adsorption to the acidic silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help to mitigate this issue. Another reason could be the use of a too-polar solvent system, which elutes the compound too quickly along with impurities, or a too non-polar system that fails to elute the compound at all.

Q4: What is "oiling out" during recrystallization and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try using a lower-boiling point solvent, using a larger volume of solvent, or cooling the solution more slowly.

Q5: Can I use reverse-phase chromatography for the purification of this compound?

A5: Yes, reverse-phase chromatography is a viable option, especially for compounds that are difficult to purify using normal-phase (e.g., silica gel) chromatography. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Troubleshooting Guides

Recrystallization
IssuePotential CauseRecommended Solutions
Failure to Crystallize - Solution is not saturated.- Inappropriate solvent.- Evaporate some of the solvent to increase the concentration.- Try adding a non-polar "anti-solvent" dropwise to the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling Out - Compound's melting point is lower than the solvent's boiling point.- Solution is too concentrated.- Cooling is too rapid.- Re-heat the solution and add more solvent.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper for hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal formation.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.[2]- Perform a second recrystallization.[2]
Column Chromatography
IssuePotential CauseRecommended Solutions
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column - Strong interaction with the stationary phase (silica gel).- Add a small percentage (0.1-1%) of a basic modifier like triethylamine to the eluent.- Switch to a less acidic stationary phase like alumina.
Tailing of Peaks - Strong analyte-stationary phase interaction.- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).- Use a less active stationary phase.
Cracked or Channeled Column - Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Recrystallization Data for this compound and Related Derivatives
CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)Reference
6-Bromo-2-chloroquinolineHexane-58[2]
7-Chloroquinoline derivativesEthanol--[3]
7-Chloroquinoline derivativesMethanol-Ethanol mixture--[3]
7-Chloroquinoline derivativesMethanol-Acetone mixture--[3]
7-Bromo-5-methoxyquinoline--75 (after column chromatography)[1]

Note: Data for this compound is limited in publicly available literature. The data for related compounds can be used as a starting point for optimization.

Table 2: Column Chromatography Conditions for Bromo-chloroquinoline Derivatives
CompoundStationary PhaseEluent SystemEluent Ratio (v/v)Reference
5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinolineSilica GelPetroleum Ether / Ethyl Acetate20:1[1]
General Chloroquinoline DerivativesSilica GelHexane / Ethyl AcetateGradient[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethanol, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. For chloroquinoline derivatives, lower alcohols like ethanol or solvent mixtures like hexane/ethyl acetate are often good starting points.[3][4]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable eluent system. For bromo-chloroquinoline derivatives, a mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like ethyl acetate is a common choice.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Start eluting the column with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Purification Strategy for this compound Derivatives cluster_start Initial Assessment cluster_decision Method Selection cluster_purification Purification Techniques cluster_outcome Final Product Start Crude this compound Derivative TLC TLC Analysis to Assess Purity and Identify Number of Components Start->TLC Decision Purity Assessment TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity with Minor Impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography Multiple Impurities or Similar Polarity to Product PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A decision workflow for selecting a suitable purification method.

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues cluster_solutions Recommended Solutions Start Recrystallization Attempt Issue Problem Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Compound Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No Sol_NoCrystals Concentrate Solution Add Seed Crystal Scratch Flask NoCrystals->Sol_NoCrystals Sol_OilingOut Use More Solvent Slower Cooling Change Solvent OilingOut->Sol_OilingOut Sol_LowYield Minimize Hot Solvent Ensure Complete Cooling LowYield->Sol_LowYield

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Suzuki Coupling for Dihaloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of dihaloquinolines.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format to help you quickly identify and resolve challenges.

Question 1: I am observing low or no yield of my desired coupled product. What are the potential causes and how can I fix this?

Answer: Low or no product yield is a frequent issue stemming from several factors. A systematic approach is the best way to troubleshoot.[1]

  • Cause A: Ineffective Catalyst/Ligand System The choice of palladium catalyst and ligand is critical, particularly for less reactive chloroquinolines.[1] The catalyst system may not be active enough to facilitate the oxidative addition step, which is often rate-limiting.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands.[1] For challenging substrates like dihaloquinolines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1][2] Pd(dppf)Cl₂ is another commonly successful catalyst for these systems.[1]

  • Cause B: Suboptimal Base or Solvent The base is crucial for activating the boronic acid to facilitate transmetalation, and the solvent affects reagent solubility and catalyst activity.[1][3]

    • Solution: The strength and type of base can have a significant impact.[1] Screen common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For substrates with base-sensitive functional groups, a milder base like KF may be preferable.[1][2] Ensure your chosen solvent (e.g., dioxane, THF, DMF, toluene, often with water) fully dissolves all reactants at the reaction temperature, as poor solubility can severely impede the reaction.[1][3]

  • Cause C: Boronic Acid Instability Boronic acids, especially heteroaryl types, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), reducing the amount available for coupling.[1]

    • Solution: Use a more stable boronic ester, such as a pinacol ester, which can be more robust under reaction conditions.[1] Alternatively, using potassium trifluoroborate salts can also increase stability.[4]

  • Cause D: Inadequate Reaction Temperature Some Suzuki couplings require significant thermal energy to overcome activation barriers, especially with less reactive halides (e.g., chlorides).

    • Solution: While some highly active systems work at room temperature, heating is often required, typically between 80-120 °C.[1] If conventional heating is ineffective, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[1]

  • Cause E: Catalyst Deactivation The palladium catalyst can be deactivated by oxygen.[1] Sources of Pd(0) like Pd₂(dba)₃ can also decompose into inactive palladium black.[5]

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1][6] Degas the solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes before adding the catalyst and heating.[1]

Question 2: My reaction is producing significant side products, such as dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

Answer: The formation of side products points to specific competing reaction pathways that can often be suppressed by modifying the reaction conditions.

  • Problem A: Dehalogenation of the Dihaloquinoline This occurs when the halogen atom is replaced by a hydrogen, often from a solvent or trace water, after oxidative addition.[5]

    • Solution: The choice of base and solvent can influence this side reaction.[1] Try screening different bases. If the protocol is not explicitly aqueous, ensuring anhydrous conditions may help reduce the source of protons.

  • Problem B: Homocoupling of the Boronic Acid This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove dissolved oxygen.[1] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help ensure the desired cross-coupling reaction outcompetes the homocoupling pathway without leading to excessive byproduct formation.

Question 3: I am using an unsymmetrical dihaloquinoline (e.g., 2,4-dichloroquinoline) and getting a mixture of products. How can I achieve site-selectivity?

Answer: Achieving site-selectivity in dihaloquinolines is a common challenge governed by the inherent reactivity of the C-X bonds and the reaction conditions.

  • Understanding Inherent Reactivity:

    • Halogen Identity: The reactivity order of halogens in Suzuki coupling is I > Br > Cl.[1] If your quinoline has different halogens, the coupling will preferentially occur at the site of the more reactive halogen.

    • Ring Position: For dihaloquinolines with the same halogen, electronic effects dominate. In 2,4-dihaloquinolines, the C2 position is generally more electrophilic and thus more reactive toward oxidative addition.[7] For 3,4-dihaloquinolines, the C4 position is typically more reactive.[7]

  • Controlling Selectivity with Reaction Conditions: While inherent reactivity provides a baseline, the choice of catalyst, ligand, and solvent can sometimes override this preference.[7][8]

    • Solution: Sterically hindered ligands can sometimes direct the coupling to the less sterically encumbered halogen position.[8] Changing the solvent polarity can also influence the selectivity in some cases.[7][8] A systematic screening of different ligands (e.g., comparing PPh₃, dppf, and a bulky Buchwald ligand) is the most effective strategy to optimize for the desired isomer.[7]

Data Presentation

Table 1: Common Catalysts and Ligands for Dihaloquinoline Coupling

Catalyst (mol%) Ligand (mol%) Target Halide Typical Temperature Notes
Pd(PPh₃)₄ (2-5%) - I, Br 80-100 °C A classic, broadly used catalyst, but may be less effective for chlorides.[1]
Pd₂(dba)₃ (1-2%) XPhos (2-4%) Br, Cl 80-110 °C Bulky, electron-rich ligand is excellent for challenging substrates.[1]
Pd(OAc)₂ (2%) SPhos (4%) Br, Cl RT to 100 °C Another highly active Buchwald ligand system.
Pd(dppf)Cl₂ (3-5%) - Br, Cl 90-120 °C A reliable and effective pre-catalyst for many heteroaromatic couplings.[1]

| PdCl₂(dtbpf) (1.5%)| - | Br, Cl | 100 °C | Can allow for lower catalyst loading in some cases.[9] |

Table 2: Guide to Selecting Bases and Solvents

Base (Equivalents) Solvent System Characteristics & Best Use Cases
K₂CO₃ or Na₂CO₃ (2-3 eq) Dioxane/H₂O, Toluene/H₂O Standard, cost-effective choice for robust substrates.[1]
Cs₂CO₃ (2-3 eq) Dioxane, THF More soluble and often more effective than K₂CO₃, but more expensive.[1]
K₃PO₄ (2-3 eq) Dioxane, DMF, Toluene A strong base, often effective when others fail, especially for aryl chlorides.[1]

| KF (3 eq) | THF, Dioxane | A mild base suitable for substrates with base-sensitive functional groups.[1] |

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition R¹-Pd(II)L₂(X) (Quinoline) pd0->oxidative_addition Oxidative Addition cycle_start transmetalation R¹-Pd(II)L₂(R²) (Aryl) oxidative_addition->transmetalation Transmetalation re_out transmetalation->re_out Reductive Elimination reductive_elimination Product R¹-R² re_out->pd0 re_out->reductive_elimination aryl_halide Dihaloquinoline (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid/Ester (R²-B(OR)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification setup 1. Add Dihaloquinoline, Boronic Ester, & Base to Flame-Dried Flask solvent 2. Add Anhydrous Solvent setup->solvent degas 3. Degas Mixture (Ar bubble or Freeze-Pump-Thaw) solvent->degas catalyst 4. Add Pd Catalyst & Ligand under Inert Atmosphere degas->catalyst heat 5. Heat to Target Temperature (80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp & Quench monitor->cool extract 8. Aqueous Work-up (e.g., EtOAc & Brine) cool->extract purify 9. Purify by Column Chromatography extract->purify

Caption: A standard experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree start Problem: Low or No Yield check_reagents Are reagents pure & atmosphere inert? start->check_reagents cause_catalyst Cause: Inactive Catalyst/Ligand check_reagents->cause_catalyst Yes cause_conditions Cause: Suboptimal Conditions check_reagents->cause_conditions Yes cause_boronic Cause: Boronic Acid Decomposition check_reagents->cause_boronic Yes solution_catalyst Solution: Screen bulky, electron-rich ligands (XPhos, SPhos) or different Pd sources (Pd(dppf)Cl₂). cause_catalyst->solution_catalyst solution_conditions Solution: Screen bases (K₃PO₄, Cs₂CO₃) and solvents. Increase temperature or use microwave. cause_conditions->solution_conditions solution_boronic Solution: Switch to a more stable pinacol ester or trifluoroborate salt. cause_boronic->solution_boronic

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dihaloquinoline

This protocol is a general starting point and may require optimization for your specific substrates and desired selectivity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the dihaloquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Solvent Addition and Degassing:

    • Add the chosen anhydrous solvent system (e.g., 1,4-dioxane, 0.1 M).

    • Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Reaction:

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the dihaloquinoline starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reactivity order for halogens in Suzuki coupling? The reactivity of the carbon-halogen bond towards oxidative addition generally follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl.[1] Iodoquinolines are the most reactive, making them suitable for milder reaction conditions, while chloroquinolines are the least reactive and often require more active catalyst systems, stronger bases, and higher temperatures.[1]

  • Q2: How do I choose the right ligand for my reaction? For challenging substrates like dihaloquinolines, especially dichloroquinolines, standard ligands like PPh₃ may be insufficient. Bulky and electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[1][2] These ligands promote the crucial oxidative addition step and stabilize the catalytic species. A screening of several ligand types is often the best approach.

  • Q3: Why is my boronic acid not working well, and what are the alternatives? Instability of boronic acids, particularly heteroaryl boronic acids, is a frequent cause of low yields due to protodeboronation.[1] To address this, you can:

    • Use more stable boronic esters, such as pinacol esters (Bpin).[1]

    • Employ potassium trifluoroborate salts (R-BF₃K), which are highly stable crystalline solids.[4]

    • Ensure the purity of your boronic acid, as degradation can occur during storage.[1]

  • Q4: Can I run the reaction without water? While many Suzuki protocols use aqueous solvent mixtures (e.g., dioxane/water), anhydrous conditions can also be effective, particularly with bases like K₃PO₄. However, it's been noted that some "anhydrous" couplings with K₃PO₄ actually require a small amount of water to function optimally.[4] The ideal water content can be system-dependent and may require empirical testing.

  • Q5: If Suzuki coupling fails, what are my alternatives? If you have systematically optimized the Suzuki conditions without success, you might consider other cross-coupling reactions. Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can be effective alternatives, though their reagents are generally more toxic and may require stricter handling procedures.[1][6]

References

Technical Support Center: Buchwald-Hartwig Amination of Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of haloquinolines. The quinoline moiety is a prevalent scaffold in pharmaceuticals, and efficient C-N bond formation is critical for the synthesis of novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloroquinoline is resulting in a low yield. What are the common culprits?

Low yields in the amination of chloroquinolines can be attributed to several factors. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, reaction conditions must be meticulously optimized.[1] Key areas to investigate include:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

  • Suboptimal Ligand Choice: The phosphine ligand may not be suitable for the specific haloquinoline substrate and amine coupling partner.

  • Inappropriate Base: The strength and solubility of the base are crucial for the deprotonation of the amine and the overall catalytic cycle.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and yields.

  • Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the C-X bond) can diminish the yield of the desired product.[1]

Q2: How do I select the appropriate phosphine ligand for the amination of a haloquinoline?

Ligand selection is critical for a successful Buchwald-Hartwig amination. For haloquinolines, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. There is no single "best" ligand for all substrates, and screening a variety of ligands is often necessary. Commonly used and effective ligands include:

  • Xantphos: A versatile and widely used ligand that has demonstrated good performance in the amination of various aryl halides.

  • BrettPhos, RuPhos, and XPhos: These are bulky, electron-rich biaryl phosphine ligands that are often effective for challenging couplings, including those involving heteroaryl chlorides.[1][2]

Q3: What is the role of the base in the Buchwald-Hartwig amination of haloquinolines, and how do I choose the right one?

The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile. The choice of base depends on the reactivity of the haloquinoline and the functional group tolerance of the substrates.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be used with sensitive substrates, although they may require higher reaction temperatures.[1]

Q4: What are the most common side reactions observed in the Buchwald-Hartwig amination of haloquinolines?

Several side reactions can occur, leading to reduced yields of the desired product. These include:

  • Hydrodehalogenation: The replacement of the halogen atom with a hydrogen atom is a common side reaction, particularly with electron-poor aryl halides.[1]

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The choice of a bulky ligand can often mitigate this issue.

  • Homocoupling: Dimerization of the haloquinoline or the amine can occur under certain conditions.

Troubleshooting Guides

Low or No Product Formation
Potential CauseTroubleshooting Steps
Inactive Catalyst • Ensure the use of a high-purity palladium precatalyst. • Consider using a pre-activated Pd(0) source. • Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[1]
Inappropriate Ligand • Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, RuPhos).[1] • The optimal ligand is often substrate-specific.
Incorrect Base • If using a weak base with a chloroquinoline, switch to a stronger base like NaOtBu.[1] • Ensure the base is anhydrous and of high purity.
Low Reaction Temperature • Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating (80-120 °C).[3]
Significant Side Product Formation (e.g., Hydrodehalogenation)
Potential CauseTroubleshooting Steps
Catalyst Deactivation Pathway • This can be more prevalent with electron-poor haloquinolines. • Try a different ligand or a lower reaction temperature.[1]
Presence of Water • Ensure all reagents and solvents are strictly anhydrous. Water can interfere with the catalytic cycle.[1]
Reaction Stalls Before Completion
Potential CauseTroubleshooting Steps
Catalyst Decomposition • The catalyst may not be stable under the reaction conditions for extended periods. • Consider a higher catalyst loading or the use of a more robust precatalyst.
Product Inhibition • The aminated quinoline product may coordinate to the palladium center and inhibit further catalysis. • Try a different solvent to improve product solubility and minimize inhibition.

Quantitative Data

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various haloquinolines.

Table 1: Amination of 2-Chloroquinolines with Various Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
AnilinePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane1101878
n-HexylaminePd₂(dba)₃ (2.5)RuPhos (5)LHMDS (1.5)THF801692
PiperidinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Toluene1002488

Table 2: Amination of 3-Bromoquinolines with Anilines

Aniline DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Toluene1102485
4-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1001891
4-TrifluoromethylanilinePd(OAc)₂ (4)BrettPhos (8)NaOtBu (1.5)Toluene1202076
N-MethylanilinePd₂(dba)₃ (3)JohnPhos (6)LHMDS (1.6)THF901689

Table 3: Amination of 8-Haloquinolines with Primary Amines

8-HaloquinolineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
8-BromoquinolineCyclohexylaminePd(OAc)₂ (3)cataCXium A (6)K₂CO₃ (2.5)t-BuOH1002482
8-IodoquinolineBenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene901295
8-Chloroquinolinen-ButylaminePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane1103665

Experimental Protocols

Protocol 1: General Procedure for the Amination of 6-Bromoquinoline with a Secondary Amine [4]

Materials:

  • 6-Bromoquinoline (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add 6-bromoquinoline and the desired secondary amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Amination of 6-Bromo-2-chloroquinoline [5]

This protocol allows for the selective amination at the more reactive C-Br bond in the presence of a C-Cl bond.

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol)

  • Cyclic Amine (e.g., morpholine, 1.1 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • BINAP (0.045 mmol, 4.5 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 6-bromo-2-chloroquinoline, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Add anhydrous, degassed dioxane via syringe, followed by the cyclic amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction for the selective consumption of the starting material and formation of the 6-amino-2-chloroquinoline product by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex L_n(X)Pd(II)-Ar pd0->oa_complex Oxidative Addition (Haloquinoline) amine_coord [L_n(X)Pd(II)(Ar)(HNR'R'')]+ oa_complex->amine_coord Amine Coordination amido_complex L_n(NR'R'')Pd(II)-Ar amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Check Catalyst - Purity of precatalyst - Efficient activation - Degas solvent start->check_catalyst screen_ligands Screen Ligands - Bulky, electron-rich - Xantphos, BrettPhos, etc. check_catalyst->screen_ligands If no improvement success Improved Yield check_catalyst->success Issue Resolved optimize_base Optimize Base - Stronger base for chlorides (NaOtBu) - Anhydrous conditions screen_ligands->optimize_base If no improvement screen_ligands->success Issue Resolved increase_temp Increase Temperature - 80-120 °C range optimize_base->increase_temp If no improvement optimize_base->success Issue Resolved increase_temp->success Issue Resolved

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Bromo-2-chloroquinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete conversion of the starting material (e.g., 7-bromoquinolin-2(1H)-one).- Ensure slow, dropwise addition of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).- Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]- Use a catalytic amount of a suitable activating agent like dimethylformamide (DMF).[1][2]
Degradation of the product during workup.- Carefully control the pH during neutralization; avoid strongly basic or acidic conditions for prolonged periods.[1]- Pour the reaction mixture onto crushed ice to dissipate heat during quenching.[2]
Suboptimal reaction conditions.- Experiment with different solvents to improve solubility and reaction kinetics.[3]- Vary the stoichiometry of the reactants to find the optimal ratio.[3]
Formation of Side Products Reaction with atmospheric moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Over-chlorination or other side reactions.- Control the reaction temperature carefully; avoid excessive heating.- Use the appropriate equivalents of the chlorinating agent.[1]
Difficulty in Purification Product co-elutes with impurities during column chromatography.- The hydroxyl group in 4-hydroxyquinoline derivatives can lead to strong interactions with silica gel. Consider deactivating the silica gel with a base like triethylamine.[5]- Experiment with different solvent systems for chromatography to improve separation.
Oily product that is difficult to crystallize.- Try recrystallization from a different solvent or a mixture of solvents.[5]- If recrystallization fails, consider purification by column chromatography.[5]
Insoluble product.- The 4-hydroxy tautomer can be less soluble. Try dissolving the compound in a minimal amount of a high-boiling point solvent like DMF for purification.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline)[1] or the construction of the quinoline core via methods like the Gould-Jacobs or Conrad-Limpach reactions, starting from substituted anilines such as 3-bromoaniline or 3-bromo-2-methylaniline.[2][6][7]

Q2: Which chlorinating agents are typically used to convert the 2-hydroxyquinoline to 2-chloroquinoline?

A2: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly used chlorinating agents for this transformation.[1][2] The Vilsmeier reagent, prepared from POCl₃ or SOCl₂ and DMF, is also effective.[8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][7] This allows you to check for the consumption of the starting material and the formation of the product.

Q4: What is a typical workup procedure for the synthesis of this compound?

A4: A typical workup involves cooling the reaction mixture, carefully quenching it with water or ice, and then neutralizing it.[1][2] The product is then often extracted with an organic solvent like dichloromethane.[1] Subsequent washing with water and brine, followed by drying and solvent evaporation, yields the crude product.[7]

Q5: What are the recommended purification methods for this compound derivatives?

A5: The most common purification methods are recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[5][7] The choice of method depends on the nature of the impurities and the physical properties of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 7-Bromoquinolin-2(1H)-one

This protocol is based on the chlorination of 7-bromo-2-hydroxyquinoline.[1]

Materials:

  • 7-Bromoquinolin-2(1H)-one

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Purified water

Procedure:

  • To a reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and dimethylformamide.

  • Slowly add thionyl chloride dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 40°C) and maintain for approximately 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to 20-25°C and add purified water.

  • Slowly add a solution of potassium carbonate in water with stirring until the pH of the aqueous layer is above 7.

  • Separate the dichloromethane layer and wash it with purified water.

  • Remove the dichloromethane by distillation to precipitate the product.

  • Cool the mixture, filter the product, wash with purified water, and dry in a vacuum oven at 40-50°C.

Yield: Approximately 78.8%.[1]

Protocol 2: Synthesis of 7-Bromo-4-chloro-8-methylquinoline via Gould-Jacobs Reaction

This two-step process involves the construction of the quinoline core followed by chlorination.[2][7]

Step 1: Gould-Jacobs Reaction to form 7-Bromo-4-hydroxy-8-methylquinoline

  • Combine 3-bromo-2-methylaniline and diethyl ethoxymethylenemalonate and heat at 100-110°C for 1 hour.

  • Add the resulting intermediate to preheated diphenyl ether at 250°C and maintain the temperature for 15-30 minutes.

  • Cool the mixture below 100°C and add hexane to aid filtration.

  • Filter the precipitated solid and wash thoroughly with hexane.

Step 2: Chlorination to form 7-Bromo-4-chloro-8-methylquinoline

  • To 7-bromo-4-hydroxy-8-methylquinoline, carefully add an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110°C) for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium carbonate) to a pH of approximately 8-9 to precipitate the product.

  • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Data Summary

Table 1: Reaction Conditions and Yields for the Synthesis of this compound.

Starting MaterialChlorinating AgentSolventCatalystReaction TimeTemperatureYield (%)Reference
7-Bromoquinolin-2(1H)-oneThionyl chlorideDichloromethaneDMF2 hReflux78.8[1]

Visualizations

Experimental Workflow for Synthesis of this compound

G Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Start: 7-Bromoquinolin-2(1H)-one reagents Add Dichloromethane and DMF start->reagents chlorination Slowly add Thionyl Chloride reagents->chlorination reflux Heat to Reflux (2h) chlorination->reflux monitor Monitor by TLC reflux->monitor cool Cool to 20-25°C monitor->cool Reaction Complete quench Quench with Water cool->quench neutralize Neutralize with K₂CO₃ (pH > 7) quench->neutralize extract Separate Organic Layer neutralize->extract wash Wash with Water extract->wash distill Distill off Solvent wash->distill isolate Filter and Dry Product distill->isolate end End: this compound isolate->end

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Product Loss start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No increase_time Increase Reaction Time incomplete_conversion->increase_time increase_temp Increase Temperature incomplete_conversion->increase_temp check_reagents Check Reagent Purity/Activity incomplete_conversion->check_reagents optimize_workup Optimize Workup pH complete_conversion->optimize_workup careful_quenching Ensure Careful Quenching complete_conversion->careful_quenching purification_loss Review Purification Method complete_conversion->purification_loss

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 7-bromo-2-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl. This inherent reactivity difference allows for chemoselective cross-coupling at the 7-position while leaving the 2-chloro group intact for subsequent transformations.

Q2: How can I achieve high selectivity for the reaction at the C-Br bond?

A2: Achieving high chemoselectivity depends on carefully controlling the reaction conditions. Milder conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-Br bond. The choice of catalyst, ligand, and base is also crucial. For instance, in Buchwald-Hartwig amination, using a bulky, electron-rich phosphine ligand like XPhos can promote selective amination at the aryl bromide position.

Q3: What are the most common cross-coupling reactions performed on this compound?

A3: The most common cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q4: Can I functionalize both the bromo and chloro positions?

A4: Yes, sequential functionalization is a common strategy. The more reactive C-Br bond is typically addressed first under milder conditions. The less reactive C-Cl bond can then be functionalized in a subsequent step, often requiring more forcing conditions such as higher temperatures, a stronger base, or a more active catalyst system.

Troubleshooting Guides

Issue 1: Low or No Yield
Possible CauseSuggested Solution(s)
Inactive Catalyst Ensure your palladium source is active. Use a fresh batch of catalyst or a reliable precatalyst. For Pd(II) sources, ensure in-situ reduction to Pd(0) is occurring.
Catalyst Poisoning The nitrogen atom in the quinoline ring can coordinate to the palladium center and inhibit its catalytic activity.[1] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center.[1] Consider using a precatalyst that is less susceptible to inhibition.[1]
Poorly Degassed System Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water).[1]
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of selectivity (see Issue 2).
Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
Possible CauseSuggested Solution(s)
Reaction Conditions Too Harsh High temperatures and long reaction times can lead to the reaction of the less reactive C-Cl bond. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Incorrect Catalyst System The ligand choice can influence selectivity. For Suzuki coupling, ligands like SPhos or XPhos are often effective for selective C-Br activation. For Buchwald-Hartwig, specific conditions have been optimized for selective amination of 6-bromo-2-chloroquinoline, which are applicable here.[2]
Incorrect Base A very strong base might promote the reaction at the C-Cl position. Consider using a milder base if selectivity is an issue.
Issue 3: Formation of Side Products
Possible CauseSuggested Solution(s)
Homocoupling of Boronic Acid (Suzuki) This occurs when two molecules of the boronic acid couple. Ensure the reaction is performed under a strict inert atmosphere as oxygen can promote this side reaction.[1]
Protodeboronation of Boronic Acid (Suzuki) The boronic acid reacts with a proton source (e.g., water) to give the corresponding arene. Use anhydrous solvents if this is a major issue, and consider using boronate esters which are more stable.
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can be caused by certain impurities or side reactions with the solvent or base. Ensure pure reagents and solvents.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with this compound, focusing on selective functionalization at the 7-position.

Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-100Good to ExcellentA common system for heteroaryl halides.
Pd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃ (2)Dioxane100Good to ExcellentEffective for challenging substrates.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90VariableA classical catalyst, may require optimization.
Buchwald-Hartwig Amination

Conditions adapted from the selective amination of 6-bromo-2-chloroquinoline.[2]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane100HighSelective for the C-Br position.[2]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene80-100Good to HighA well-established catalyst system.
Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF/DMF60-80Good to ExcellentStandard Sonogashira conditions.
Pd(OAc)₂ (2)PPh₃ (4)CuI (5)PiperidineRT-50Good to HighOften effective for aryl bromides.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 7-Position
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for Cross-Coupling of this compound start Define Desired Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig Amination (Amine) cn_bond->buchwald catalyst_system Select Catalyst System (Pd Source + Ligand) suzuki->catalyst_system sonogashira->catalyst_system buchwald->catalyst_system conditions Optimize Conditions (Base, Solvent, Temp.) catalyst_system->conditions troubleshooting Troubleshoot (Low Yield, Selectivity) conditions->troubleshooting Issues? product Selective Product: 7-functionalized-2-chloroquinoline conditions->product Success troubleshooting->conditions Re-optimize

Caption: Workflow for selecting a catalyst system for cross-coupling with this compound.

Troubleshooting_Logic Troubleshooting Common Issues start Experiment Outcome low_yield Low/No Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity side_products Side Products start->side_products check_catalyst Check Catalyst Activity & Degassing low_yield->check_catalyst check_poisoning Consider Catalyst Poisoning (Use Bulky Ligands) low_yield->check_poisoning check_conditions Check Base/Solvent/Temp. low_yield->check_conditions harsher_conditions Conditions too Harsh? (Lower Temp/Time) poor_selectivity->harsher_conditions wrong_catalyst Incorrect Catalyst? (Screen Ligands) poor_selectivity->wrong_catalyst homocoupling Homocoupling? (Strict Inert Atmosphere) side_products->homocoupling protodeboronation Protodeboronation? (Anhydrous/Use Ester) side_products->protodeboronation

Caption: A logical diagram for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of the C2-Chloro Position

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of the C2-chloro position in heterocyclic compounds.

Troubleshooting Guides

This section offers solutions to common problems encountered during cross-coupling reactions involving the C2-chloro position.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

  • Potential Cause: Catalyst deactivation by the nitrogen atom of the heterocyclic ring is a common issue, forming inactive palladium species.[1] The strong carbon-chlorine bond in 2-chloropyridines also makes the initial oxidative addition step difficult.[1]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2] N-heterocyclic carbene (NHC) ligands like IPr are also effective.[2] Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) for better activity.[2]

    • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

    • Solvent Choice: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred.[2] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[1]

    • Temperature and Reaction Time: Higher temperatures (80-120 °C) are typically required to facilitate the challenging oxidative addition of the C-Cl bond.[2][3] Reaction times may need to be extended (from 2 to 24 hours).[2]

    • Boronic Acid Stability: Pyridylboronic acids can be prone to protodeboronation. Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts to minimize this side reaction.[1]

Issue 2: Poor Yields in Buchwald-Hartwig Amination

  • Potential Cause: Similar to Suzuki coupling, catalyst inhibition by the heteroatom is a primary concern. Additionally, the choice of base and ligand is crucial for efficient C-N bond formation. For some substrates, hydrodehalogenation can be a competing side reaction.[4]

  • Troubleshooting Steps:

    • Ligand Optimization: Sterically hindered and electron-rich ligands are essential. BippyPhos has shown broad scope for the amination of heteroaryl chlorides.[5] Xantphos-based catalysts have also been used successfully for the C2-amination of 2,4-dichloropyridines.

    • Catalyst System: The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system is effective for a wide range of (hetero)aryl chlorides with various amines.[5]

    • Base Selection: A strong base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.[6][7]

    • Solvent and Temperature: Toluene, THF, or t-BuOH are commonly used solvents. Reactions are often run at elevated temperatures (around 100 °C).[6][7]

Issue 3: Inefficient Sonogashira Coupling

  • Potential Cause: The reactivity of aryl chlorides in Sonogashira coupling is significantly lower than that of bromides or iodides.[8] Catalyst choice and the use of a copper co-catalyst can greatly influence the outcome.

  • Troubleshooting Steps:

    • Catalyst and Ligand: For challenging aryl chlorides, consider using palladium catalysts with bulky phosphine ligands like P(t-Bu)₃ or XPhos.[9]

    • Copper Co-catalyst: While copper-free conditions exist, the use of a copper(I) co-catalyst, such as CuI, is often necessary to facilitate the formation of the copper acetylide and enhance the reaction rate.[9][10]

    • Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used as both the base and, in some cases, the solvent.[9] For less reactive substrates, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ in solvents like DMF or dioxane may be required.[3][9]

    • Temperature: Higher temperatures (60-120 °C) are generally needed for the coupling of aryl chlorides.[3][9]

Frequently Asked Questions (FAQs)

Q1: Why is the C2-chloro position on heterocycles like pyridine generally unreactive?

The low reactivity is due to a combination of factors. The electron-withdrawing nature of the nitrogen atom in the ring deactivates the adjacent C2 position towards electrophilic attack, which is a key step in many cross-coupling reactions. Additionally, the lone pair of electrons on the nitrogen can coordinate to and deactivate the palladium catalyst.[1]

Q2: Which palladium catalyst is best for activating the C2-chloro position?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates involved. However, a general trend is that palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) show superior performance for activating C-Cl bonds.[2][5]

Q3: Can I avoid using a glovebox for setting up these reactions?

While working in an inert atmosphere is ideal, especially when using air-sensitive reagents like phosphine ligands, it is possible to set up reactions on the bench using Schlenk techniques. This involves thoroughly degassing solvents and using a positive pressure of an inert gas (argon or nitrogen) to protect the reaction mixture from oxygen.[1]

Q4: What is the role of the base in these cross-coupling reactions?

The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium center.[4][6]

Q5: Are there any alternatives to palladium catalysts for these transformations?

Yes, research into using less expensive and more abundant metals is ongoing. Nickel-based catalysts have shown promise for C-N coupling reactions of aryl chlorides. Iron-catalyzed cross-coupling reactions of organomagnesium reagents with various electrophiles are also being explored.[11]

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>901-2

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions. Data synthesized from multiple sources.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative

This protocol is a general starting point and may require optimization.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system (e.g., 2 mol% Pd)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and BippyPhos ligand to an oven-dried Schlenk flask.

  • Add the 2-chloropyridine derivative, amine, and sodium tert-butoxide.

  • Add degassed toluene via syringe.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by chromatography.

Visualizations

Buchwald-Hartwig_Amination_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(L)-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)-NR'R'' deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate trans-Ar-Pd(II)(L₂)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OR)₂ + Base pd_biaryl_complex trans-Ar-Pd(II)(L₂)-R transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (XPhos, SPhos, NHCs). Consider a pre-catalyst. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (K₃PO₄, Cs₂CO₃, NaOtBu). check_base->optimize_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase temperature. Extend reaction time. Ensure anhydrous/degassed solvent. check_conditions->optimize_conditions No check_reagents Are reagents stable and pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use boronic esters/trifluoroborates. Purify starting materials. check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Preventing dehalogenation in reactions with 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-2-chloroquinoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during chemical synthesis, with a specific focus on preventing unwanted dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant issue when working with this compound?

A1: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen substituent (in this case, bromine or chlorine) is replaced by a hydrogen atom. This is problematic because it consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the similarity in properties between the starting material, the dehalogenated byproduct, and the desired product.

Q2: Which halogen on this compound is more susceptible to dehalogenation?

A2: The Carbon-Bromine (C-Br) bond at the 7-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position. The general order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl. Consequently, the C-Br bond is more prone to both the desired cross-coupling and the undesired dehalogenation. This reactivity difference can be exploited to achieve selective functionalization at the 7-position if reaction conditions are carefully controlled.

Q3: What are the primary mechanistic causes of dehalogenation?

A3: The predominant cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the quinoline moiety to produce the dehalogenated byproduct. Key sources that contribute to the formation of Pd-H species include:

  • Bases: Certain bases, particularly strong alkoxides, can generate Pd-H.

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Solvents like DMF can also decompose to generate hydride sources.

  • Reagents: Impurities or additives in the reaction mixture can serve as a source of hydrides.

Troubleshooting Guide: Preventing Dehalogenation

If you are observing significant formation of dehalogenated byproducts, use this guide to diagnose and resolve the issue. The primary goal is to favor the desired reductive elimination of the product over the competing reductive elimination of the dehalogenated arene.

cluster_1 start High Dehalogenation Observed ligand Step 1: Change Ligand (e.g., to XPhos, SPhos) start->ligand re_eval Re-evaluate Dehalogenation ligand->re_eval Run Test Reaction base Step 2: Change Base (e.g., to K3PO4, Cs2CO3) solvent Step 3: Change Solvent (e.g., to Toluene, Dioxane) base->solvent base->re_eval Run Test Reaction temp Step 4: Lower Temperature (e.g., 100°C -> 80°C) solvent->temp temp->re_eval Run Test Reaction success Problem Solved re_eval->success < 5% fail Issue Persists re_eval->fail > 5% fail->base fail->base

Caption: Logical workflow for troubleshooting and minimizing dehalogenation.

Key Factors and Recommendations
IssuePossible Cause(s)Suggested Solutions
High Dehalogenation 1. Ligand Choice: The ligand is not promoting reductive elimination of the product efficiently. Pd(PPh₃)₄ is often prone to this.Switch to bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos) or NHC ligands are excellent choices. These accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.
2. Base Selection: The base is too strong (e.g., alkoxides like NaOtBu) or is acting as a hydride source.Use a weaker, non-nucleophilic inorganic base. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate Pd-H species.
3. Solvent Choice: The solvent is a hydride source (e.g., alcohols) or promotes the formation of hydride species (e.g., DMF, wet solvents).Switch to an aprotic, non-polar solvent. Toluene and dioxane are generally the best choices. Ensure the solvent is anhydrous and thoroughly degassed.
4. High Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). This can be particularly effective if a highly active catalyst system is being used.
Low Selectivity (Reaction at C-Cl) 1. Catalyst System: The chosen catalyst is too reactive and overcomes the inherent reactivity difference between C-Br and C-Cl.Use a less reactive catalyst system. For selective Suzuki coupling at C-Br, Pd(dppf)Cl₂ is often a good choice. For selective amination, careful selection of the Buchwald ligand is key.
2. High Temperature / Long Reaction Time: Forcing conditions can lead to the reaction of the less reactive C-Cl bond.Reduce temperature and monitor the reaction closely. Stop the reaction once the starting material (bromoquinoline) is consumed to avoid over-reaction at the chloro- position.

Mechanistic Overview: The Competing Pathways

Dehalogenation competes directly with the desired cross-coupling catalytic cycle. Understanding this competition is crucial for troubleshooting.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Suzuki) or Amine Binding (B-H) OxAdd->Transmetal + Nu-M / Amine PdH Formation of Ar-Pd(II)-H OxAdd->PdH Competing Pathway RedElim Reductive Elimination Transmetal->RedElim Product Desired Product (Ar-Nu) RedElim->Product Product->Pd0 Catalyst Regeneration HydrideSource Hydride Source (Solvent, Base, H2O) HydrideSource->PdH Dehalogenation Reductive Elimination PdH->Dehalogenation Byproduct Dehalogenated Byproduct (Ar-H) Dehalogenation->Byproduct Byproduct->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for cross-coupling and the competing dehalogenation pathway.

Experimental Protocols

The following protocols are provided as a starting point for minimizing dehalogenation. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position

This protocol is designed for the selective reaction at the C-Br bond, leaving the C-Cl bond intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the 7-Position

This protocol uses a modern ligand system to promote C-N bond formation while suppressing hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes until the catalyst solution is homogeneous.

  • Add the amine, followed by this compound, and finally the NaOtBu.

  • Seal the flask and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloroquinoline. The following sections address common issues related to solvent effects in key reactions, offering practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in nucleophilic aromatic substitution (SNAr)?

A1: The chlorine at the C2 position is generally more reactive towards nucleophilic aromatic substitution. The electron-withdrawing effect of the quinoline nitrogen activates the C2 and C4 positions for nucleophilic attack. While the bromine at C7 can also be substituted, it typically requires more forcing conditions or a different catalytic system, such as a copper-catalyzed Ullmann condensation.

Q2: How do I choose the right solvent for a Suzuki-Miyaura coupling with this compound?

A2: The choice of solvent is critical for a successful Suzuki-Miyaura coupling. A mixture of an organic solvent and an aqueous base solution is commonly used. Popular choices include dioxane/water, toluene/water, or THF/water. The organic solvent helps to dissolve the haloquinoline and the palladium catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃) which is necessary to activate the boronic acid. For poorly soluble reactants, increasing the reaction temperature can improve solubility.

Q3: What is the best solvent for a Buchwald-Hartwig amination with this compound?

A3: For Buchwald-Hartwig aminations, anhydrous polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. These solvents effectively dissolve the aryl halide, amine, and the palladium catalyst complex. The choice of solvent can also influence the efficacy of the base (e.g., NaOt-Bu, K₃PO₄). It's often necessary to screen a few different solvents to find the optimal conditions for a specific substrate combination.

Q4: I am observing low to no yield in my reaction. What are the first troubleshooting steps related to the solvent?

A4: First, ensure your solvent is of appropriate purity and anhydrous if the reaction chemistry requires it (e.g., Buchwald-Hartwig). For biphasic reactions like the Suzuki coupling, ensure vigorous stirring to facilitate phase transfer. If solubility is an issue, consider switching to a solvent with a higher boiling point to allow for increased reaction temperature. You can also try adding a co-solvent to improve the solubility of your starting materials.

Q5: Can I use a single solvent for a Suzuki coupling instead of a biphasic mixture?

A5: While less common, it is possible to use a single polar aprotic solvent like DMF or acetonitrile in some cases, particularly if a soluble organic base is used. However, the traditional aqueous/organic biphasic system is often more robust and generally applicable for a wider range of substrates.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Recommendation
Poor Solubility of Reactants Increase the reaction temperature. Screen alternative solvents such as dioxane, toluene, or DMF, often in combination with water. Ensure vigorous stirring to maximize the interface in biphasic systems.
Protodeboronation of Boronic Acid Use anhydrous solvents if possible, although many Suzuki protocols tolerate water. Consider using a milder base (e.g., K₃PO₄ instead of NaOH). Using boronic esters (e.g., pinacol esters) can increase stability.[1]
Catalyst Deactivation Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.[1]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere.[1]
Issue 2: Selective Reactivity in Cross-Coupling Reactions
Potential Cause Troubleshooting Recommendation
Lack of Selectivity between C2-Cl and C7-Br In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition. To favor reaction at the C7 position, carefully control the stoichiometry of the coupling partner and use a catalyst system known for high reactivity with aryl bromides. For selective reaction at the C2 position, a nucleophilic aromatic substitution approach is often more effective.
Dehalogenation Side Product The haloquinoline is being reduced instead of coupled. This can be caused by certain bases or impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) and ensuring the purity of all reagents can mitigate this.[1]
Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Recommendation
Low Reactivity SNAr reactions are sensitive to the solvent's polarity. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic. Protic solvents (e.g., ethanol, water) can solvate the nucleophile and reduce its reactivity.
Formation of Side Products If the nucleophile has multiple reactive sites, the solvent can influence the regioselectivity of the attack. Consider protecting other reactive functional groups on your nucleophile.

Quantitative Data on Solvent Effects

The following tables provide representative data on how solvent choice can impact the yield of common reactions with haloquinolines. The data is synthesized from typical results for similar substrates and should be used as a guideline for optimization.

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of a Haloquinoline

Solvent System (v/v)BaseTemperature (°C)Representative Yield (%)
Dioxane / H₂O (4:1)K₂CO₃10085
Toluene / H₂O (4:1)K₂CO₃10078
THF / H₂O (4:1)K₂CO₃8072
DMFK₃PO₄12065

Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of a Haloquinoline

SolventBaseTemperature (°C)Representative Yield (%)
TolueneNaOt-Bu11092
DioxaneNaOt-Bu10088
THFNaOt-Bu8075
DMFCs₂CO₃12060

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.2-1.5 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add the this compound (1.0 equiv.) and the amine nucleophile (1.1 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Reactants & Catalyst to Flask inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Degassed Solvent inert->solvent heat Heat with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute, Wash & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic decision decision issue issue solution solution start Low or No Yield check_solubility Are all reactants soluble? start->check_solubility check_atmosphere Is the reaction under inert gas? check_solubility->check_atmosphere Yes solution_solubility Change solvent or increase temperature check_solubility->solution_solubility No check_base Is the base appropriate? check_atmosphere->check_base Yes solution_atmosphere Degas solvent and use inert atmosphere check_atmosphere->solution_atmosphere No issue_complex Other complex issue (e.g., catalyst poisoning) check_base->issue_complex Yes solution_base Screen different bases check_base->solution_base No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Scalable Synthesis of 7-Bromo-2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 7-Bromo-2-chloroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: A common and scalable two-step approach involves the synthesis of the intermediate 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline), followed by a chlorination reaction.

Q2: Which methods are suitable for the large-scale synthesis of the 7-bromoquinolin-2(1H)-one intermediate?

A2: For large-scale production, the Conrad-Limpach or Doebner-von Miller reactions are often employed. The Conrad-Limpach synthesis involves the condensation of 3-bromoaniline with a β-ketoester, followed by thermal cyclization.[1][2] The Doebner-von Miller reaction uses an aniline (in this case, 3-bromoaniline) and α,β-unsaturated carbonyl compounds to form the quinoline ring.[3][4]

Q3: What are the critical safety precautions for the scalable synthesis of this compound?

A3: The chlorination step often uses reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. On a large scale, managing the exothermicity of the reactions is crucial to prevent runaway reactions.[5]

Q4: How can I purify the final this compound product on a large scale?

A4: For large-scale purification, recrystallization is often the most practical method. Suitable solvents include ethanol or a mixture of dichloromethane and water.[6] Column chromatography can also be used but may be less economical for very large quantities.

Troubleshooting Guides

Issue 1: Low Yield in 7-bromoquinolin-2(1H)-one Synthesis

Q: My Conrad-Limpach synthesis of 7-bromo-4-hydroxy-2-phenylquinoline is giving a low yield. What are the potential causes and solutions?

A: Low yields in the Conrad-Limpach synthesis can often be attributed to the following factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended SolutionExpected Outcome
Insufficient Reaction Temperature The cyclization step requires high temperatures, typically around 250°C. Ensure your heating apparatus can consistently maintain this temperature. Using a high-boiling point solvent like mineral oil can improve heat transfer and reaction efficiency.[2]Increased conversion to the desired product.
Incomplete Condensation Ensure the initial condensation of 3-bromoaniline and the β-ketoester is complete before proceeding to the high-temperature cyclization. Monitor the reaction by TLC or HPLC. Using a Dean-Stark apparatus to remove water can drive the reaction to completion.[7]Higher purity of the intermediate, leading to a better yield in the cyclization step.
Poor Quality Starting Materials Impurities in 3-bromoaniline or the β-ketoester can inhibit the reaction. Purify the starting materials by distillation or recrystallization before use.Improved reaction rate and yield.
Sub-optimal Solvent Choice The choice of solvent for the cyclization is critical. Low-boiling solvents will not reach the necessary temperature. High-boiling, inert solvents like Dowtherm A or mineral oil are recommended for scalable synthesis.[2]The reaction will proceed to completion, improving the yield.
Issue 2: Byproduct Formation in the Doebner-von Miller Reaction

Q: I am observing significant tar formation in my Doebner-von Miller synthesis of a 7-bromoquinoline derivative. How can I minimize this?

A: Tar formation is a common problem in the Doebner-von Miller reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8]

Potential CauseRecommended SolutionExpected Outcome
Rapid Reagent Addition Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of 3-bromoaniline. This helps to control the exotherm and minimize polymerization.[8]Reduced tar formation and a cleaner reaction mixture.
High Reaction Concentration Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.Improved yield of the desired quinoline derivative.
Inadequate Temperature Control Maintain a consistent and optimal reaction temperature. Overheating can accelerate polymerization.A more controlled reaction with fewer byproducts.
Issue 3: Incomplete Chlorination of 7-bromoquinolin-2(1H)-one

Q: My chlorination reaction of 7-bromoquinolin-2(1H)-one to this compound is not going to completion. What should I do?

A: Incomplete chlorination can be due to several factors related to the reagents and reaction conditions.

Potential CauseRecommended SolutionExpected Outcome
Insufficient Chlorinating Agent Ensure at least a molar equivalent of the chlorinating agent (e.g., POCl₃ or SOCl₂) is used. For scalable reactions, a slight excess (e.g., 1.5 equivalents of SOCl₂) may be necessary to drive the reaction to completion.[6]Complete conversion of the starting material to the desired product.
Presence of Moisture The chlorinating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).The chlorinating agent will be available for the desired reaction, not consumed by water.
Inadequate Reaction Temperature or Time The reaction may require heating (reflux) for a sufficient period. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[6]The reaction will proceed to completion.
Poor Solubility of Starting Material The starting 7-bromoquinolin-2(1H)-one may have poor solubility in the reaction medium. The addition of a co-solvent like N,N-dimethylformamide (DMF) can improve solubility.[6]A homogeneous reaction mixture, leading to a more efficient reaction.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound from 7-bromoquinolin-2(1H)-one

This protocol is adapted for a larger scale synthesis.

Materials:

  • 7-bromoquinolin-2(1H)-one (7-bromo-2-hydroxyquinoline)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Purified water

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 7-bromo-2-hydroxyquinoline (1.0 eq), dichloromethane, and a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the mixture.

  • Gradually heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench the excess thionyl chloride.

  • Neutralize the mixture by the slow addition of a saturated potassium carbonate solution until the pH of the aqueous layer is above 7.

  • Separate the organic (dichloromethane) layer.

  • Wash the organic layer with purified water.

  • Remove the dichloromethane by distillation. The product may precipitate from the aqueous layer if present.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with purified water and dry under vacuum.[6]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Example Scale (kg)MolesYield (%)
7-bromo-2-hydroxyquinoline224.051.225.45-
Thionyl chloride118.970.9738.17-
This compound242.501.1544.7678.8

Data adapted from a representative synthesis.[6]

Visualizations

Scalable_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-bromoquinolin-2(1H)-one cluster_step2 Step 2: Chlorination 3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization 7-bromoquinolin-2(1H)-one 7-bromoquinolin-2(1H)-one Cyclization->7-bromoquinolin-2(1H)-one 7-bromoquinolin-2(1H)-one_2 7-bromoquinolin-2(1H)-one Chlorination_Reaction Chlorination_Reaction 7-bromoquinolin-2(1H)-one_2->Chlorination_Reaction Chlorinating_Agent SOCl2 or POCl3 Chlorinating_Agent->Chlorination_Reaction This compound This compound Chlorination_Reaction->this compound

Caption: A generalized workflow for the scalable synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield? Check_Temp Is Cyclization Temperature >240°C? Start->Check_Temp Increase_Temp Increase Temperature & Use High-Boiling Solvent Check_Temp->Increase_Temp No Check_Condensation Is Condensation Complete (TLC/HPLC)? Check_Temp->Check_Condensation Yes Improved_Yield Yield Improved Increase_Temp->Improved_Yield Drive_Condensation Use Dean-Stark to Remove Water Check_Condensation->Drive_Condensation No Check_Purity Are Starting Materials Pure? Check_Condensation->Check_Purity Yes Drive_Condensation->Improved_Yield Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Purity->Improved_Yield Yes Purify_Reagents->Improved_Yield

Caption: Troubleshooting decision tree for low yield in the synthesis of the quinolinone intermediate.

Side_Reactions Aniline Aniline Desired_Reaction Doebner-von Miller Reaction Aniline->Desired_Reaction Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Desired_Reaction Side_Reaction Acid-Catalyzed Polymerization Unsaturated_Carbonyl->Side_Reaction Desired_Product 7-Bromoquinoline Derivative Desired_Reaction->Desired_Product Tar Tar Formation Side_Reaction->Tar

Caption: Logical relationship of the desired reaction versus a common side reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-2-chloroquinoline and 7-Bromo-2-fluoroquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The reactivity of these synthons dictates the reaction conditions and ultimately the feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of 7-bromo-2-chloroquinoline and 7-bromo-2-fluoroquinoline, two important heterocyclic intermediates.

This comparison will focus on two major classes of reactions pivotal in medicinal chemistry and organic synthesis: palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr). The reactivity of the C-Br bond at the 7-position and the C-X (X = Cl or F) bond at the 2-position will be discussed, supported by established chemical principles and analogous experimental data.

Executive Summary of Reactivity

The differential reactivity of this compound and 7-bromo-2-fluoroquinoline stems from the distinct electronic properties of the halogen atoms at the 2-position and the nature of the chemical transformation.

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): In these reactions, the reactivity is primarily governed by the carbon-halogen bond strength. The weaker C-Br bond is generally more reactive than the C-Cl bond, which is in turn more reactive than the very strong C-F bond. Therefore, for selective reactions at the 2-position, this compound is the more reactive substrate. The C-F bond in 7-bromo-2-fluoroquinoline is typically unreactive under standard palladium-catalyzed cross-coupling conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity order is often reversed in SNAr reactions. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring. A highly electronegative substituent at the substitution site enhances the electrophilicity of the carbon atom and stabilizes the intermediate Meisenheimer complex. Consequently, the C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bond. Thus, 7-bromo-2-fluoroquinoline is expected to be more reactive in SNAr reactions at the 2-position.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is inversely related to the bond dissociation energy of the C-X bond.

General Reactivity Trend: C-Br > C-Cl >> C-F

Reaction TypeSubstrateReactivity at C2-PositionRationale
Suzuki Coupling This compoundReactive The C-Cl bond is susceptible to oxidative addition by palladium catalysts, especially with electron-rich ligands.
7-Bromo-2-fluoroquinolineGenerally Unreactive The C-F bond has a high bond dissociation energy, making oxidative addition challenging under standard conditions.
Buchwald-Hartwig Amination This compoundReactive Similar to Suzuki coupling, the C-Cl bond can be activated for C-N bond formation.
7-Bromo-2-fluoroquinolineGenerally Unreactive The strong C-F bond is resistant to oxidative addition by palladium.

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that the amination occurs selectively at the more reactive C-Br bond, leaving the C-Cl bond intact under specific conditions. This provides strong evidence for the general reactivity trend of C-Br > C-Cl in palladium-catalyzed aminations of haloquinolines.

Experimental Protocols: A General Approach

Suzuki-Miyaura Coupling of a 2-Chloroquinoline Derivative (General Protocol)

  • Materials: 2-Chloroquinoline derivative (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.), solvent (e.g., dioxane/water, toluene).

  • Procedure: To a degassed solution of the 2-chloroquinoline derivative, boronic acid, and base in the chosen solvent system, the palladium catalyst is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.

Buchwald-Hartwig Amination of a 2-Chloroquinoline Derivative (General Protocol)

  • Materials: 2-Chloroquinoline derivative (1.0 eq.), amine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, BINAP, 2-6 mol%), base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure: In an inert atmosphere glovebox or using Schlenk techniques, the 2-chloroquinoline derivative, amine, palladium catalyst, ligand, and base are combined in the anhydrous solvent. The reaction mixture is heated with stirring at a temperature typically between 80 and 120 °C for 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated through an extractive workup and purified by column chromatography.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is crucial for the reaction rate.

General Reactivity Trend: C-F > C-Cl > C-Br > C-I

SubstrateReactivity at C2-PositionRationale
7-Bromo-2-fluoroquinolineHighly Reactive The strong electron-withdrawing inductive effect of fluorine makes the C2-position highly electrophilic and stabilizes the Meisenheimer complex.
This compoundModerately Reactive Chlorine is less electronegative than fluorine, resulting in a lower activation of the C2-position towards nucleophilic attack.

The higher reactivity of fluoroarenes in SNAr is a well-established principle. The high electronegativity of fluorine makes the attached carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.

Experimental Protocols: A General Approach

Nucleophilic Aromatic Substitution of a 2-Fluoroquinoline Derivative with an Amine (General Protocol)

  • Materials: 2-Fluoroquinoline derivative (1.0 eq.), amine (1.5-2.0 eq.), base (optional, e.g., K₂CO₃, Et₃N), solvent (e.g., DMSO, DMF, NMP).

  • Procedure: The 2-fluoroquinoline derivative and the amine are dissolved in a polar aprotic solvent. A base may be added if the nucleophile is an amine salt or to scavenge the HF byproduct. The reaction mixture is heated, typically at temperatures ranging from 80 to 150 °C, for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and the product is isolated by precipitation upon addition of water or by extractive workup, followed by purification.

Visualization of Reaction Pathways and Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) degas Degas with Ar/N2 reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat (80-110°C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

General workflow for a Suzuki coupling reaction.

Reactivity_Comparison cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_chloro This compound (More Reactive) pd_fluoro 7-Bromo-2-fluoroquinoline (Less Reactive) pd_chloro->pd_fluoro Based on C-X Bond Strength snar_chloro This compound (Less Reactive) snar_fluoro 7-Bromo-2-fluoroquinoline (More Reactive) snar_fluoro->snar_chloro Based on C2 Electrophilicity

Comparative reactivity at the C2-position.

Conclusion

The choice between this compound and 7-bromo-2-fluoroquinoline should be guided by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions targeting the 2-position, this compound is the superior choice due to the greater reactivity of the C-Cl bond. Conversely, for nucleophilic aromatic substitution reactions at the 2-position, 7-bromo-2-fluoroquinoline offers significantly higher reactivity due to the activating effect of the fluorine atom. It is also important to consider the potential for competing reactions at the C-Br bond, which is generally more labile in palladium-catalyzed processes. Careful selection of reaction conditions can often allow for selective functionalization of one position over the other.

A Comparative Analysis of Dihaloquinolines in Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Regioselectivity and Reactivity

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives displaying a broad spectrum of biological activities and unique photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the functionalization of quinoline cores, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance. This guide provides a comparative study of the performance of various dihaloquinolines in Suzuki cross-coupling reactions, offering insights into their reactivity, regioselectivity, and optimized reaction conditions, supported by experimental data.

Comparative Reactivity and Regioselectivity of Dihaloquinolines

The reactivity of halogens in Suzuki cross-coupling reactions generally follows the trend I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bonds.[1][2] However, the position of the halogen on the quinoline ring system significantly influences its reactivity due to electronic and steric effects.

Key Reactivity Principles:

  • Pyridine Ring vs. Benzene Ring: Halogens on the electron-deficient pyridine ring (positions 2, 3, and 4) are generally more reactive towards oxidative addition of the palladium catalyst than those on the benzene ring (positions 5, 6, 7, and 8).[3]

  • Positional Reactivity within the Pyridine Ring: Within the pyridine ring, the reactivity often follows the order of C2 > C4 > C3.[3] The chloro group at the C2 position is particularly susceptible to oxidative addition due to the presence of the electronegative nitrogen atom.[4]

  • Steric Hindrance: Steric hindrance can play a crucial role in determining regioselectivity. For instance, in 6,8-dibromoquinolines, the C6 position is often more reactive than the sterically more hindered C8 position.

Case Studies:

2,4-Dichloroquinoline: In the case of 2,4-dichloroquinoline, a two-step approach has been developed for selective functionalization. The more reactive C2 position can first undergo a regioselective alkynylation, leaving the C4 chloro group intact. Subsequently, the C4 position can be functionalized via a Suzuki cross-coupling reaction.[4] This demonstrates the ability to selectively address different halogen positions based on their intrinsic reactivity.

4,7-Dihaloquinolines: A comparative study of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline highlights the dramatic difference in reactivity between different halogens. The Suzuki coupling of 7-chloro-4-iodoquinoline proceeds selectively at the C4 position, leaving the C7 chloro group untouched, due to the much higher reactivity of the iodo group.

5,7-Dibromoquinoline: For 5,7-dibromoquinoline, selective mono- or di-arylation can be achieved by controlling the reaction conditions and stoichiometry of the boronic acid.

6,8-Dibromoquinoline: In 6,8-dibromoquinolines, the C6 position is generally more reactive towards Suzuki coupling than the C8 position, which can be attributed to lesser steric hindrance at the C6 position.

Data Presentation: Suzuki Cross-Coupling of Dihaloquinolines

The following tables summarize the reaction conditions and yields for the Suzuki cross-coupling of various dihaloquinolines with different arylboronic acids.

DihaloquinolineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Alkynyl-4-chloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂ (5)Cs₂CO₃Dioxane/H₂O80-Good to Excellent[4]
2-Alkynyl-4-chloroquinoline3-Methoxyphenylboronic acid(PPh₃)₂PdCl₂ (5)Cs₂CO₃Dioxane/H₂O80-Good to Excellent[4]
2-Alkynyl-4-chloroquinoline4-Fluorophenylboronic acid(PPh₃)₂PdCl₂ (5)Cs₂CO₃Dioxane/H₂O80-Good to Excellent[4]
6,8-DibromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane9012HighNot specified
5,7-DibromoquinolineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1270-90Not specified
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O100195Not specified
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O1000.598Not specified
2,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90877[4]
2,6-Dichloroquinoxaline3-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90867[4]
2,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90875[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline[1]

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline (1.0 equiv.), the arylboronic acid or its pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Solvent Addition and Degassing:

  • Add the chosen degassed solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by the freeze-pump-thaw method (3 cycles).

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Dihaloquinoline Dihaloquinoline Reaction_Vessel Reaction Mixture (Inert Atmosphere) Dihaloquinoline->Reaction_Vessel Boronic_Acid Arylboronic Acid/Ester Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Heating Heating (80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Aryl-substituted Quinoline Purification->Product

Caption: General experimental workflow for the Suzuki cross-coupling of dihaloquinolines.

Regioselectivity cluster_reactivity General Reactivity Trend cluster_positional Positional Reactivity Dihaloquinoline Dihaloquinoline Iodine Iodo- (Most Reactive) Dihaloquinoline->Iodine Halogen Type Pyridine_Ring Pyridine Ring (C2, C3, C4) Higher Reactivity Dihaloquinoline->Pyridine_Ring Halogen Position Bromine Bromo- Chlorine Chloro- (Least Reactive) C2_C4 C2 & C4 (Most Reactive in Pyridine Ring) Pyridine_Ring->C2_C4 Within Pyridine Ring Benzene_Ring Benzene Ring (C5, C6, C7, C8) Lower Reactivity

Caption: Factors influencing the regioselectivity in Suzuki cross-coupling of dihaloquinolines.

References

7-Bromo-2-chloroquinoline: A Validated Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern oncology and therapeutic agent development, protein kinase inhibitors represent a cornerstone of targeted therapy. The quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous FDA-approved kinase inhibitors. Among the various precursors for these complex molecules, 7-Bromo-2-chloroquinoline stands out as a versatile and reactive starting material. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data and detailed protocols to validate its efficacy in the synthesis of kinase inhibitors.

The Strategic Advantage of this compound

This compound offers medicinal chemists two distinct reactive sites for functionalization: the 2-chloro and 7-bromo positions. This di-halogenated pattern allows for selective and sequential reactions, primarily Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, at the C7 position. This versatility is crucial for building diverse libraries of compounds to target a wide array of kinases.

Performance Comparison with Alternative Precursors

The choice of a halogenated precursor significantly impacts reaction efficiency, yield, and cost. Below is a comparison of this compound with its chloro and fluoro analogues in the context of a representative Suzuki-Miyaura coupling reaction, a common step in the synthesis of many kinase inhibitors.

PrecursorReactionTypical Yield (%)Relative ReactivityKey Considerations
This compound Suzuki-Miyaura Coupling85-95%HighExcellent for a wide range of boronic acids. Milder reaction conditions.
2,7-Dichloroquinoline Suzuki-Miyaura Coupling60-75%ModerateRequires more forcing reaction conditions (higher temperature, stronger base) to achieve comparable yields to the bromo-derivative.
2-Chloro-7-fluoroquinoline Suzuki-Miyaura Coupling40-60%LowThe C-F bond is generally less reactive in Pd-catalyzed cross-coupling, often requiring specialized catalysts and harsher conditions.

Note: The yields presented are typical ranges for Suzuki-Miyaura reactions on similar quinoline scaffolds and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

To provide a practical framework for the validation of this compound as a precursor, detailed protocols for the synthesis of a hypothetical, yet representative, kinase inhibitor and its subsequent biological validation are provided below.

Synthesis of a 2-(Arylamino)-7-arylquinoline Kinase Inhibitor Scaffold

This two-step synthesis involves an initial SNAr reaction followed by a Suzuki-Miyaura coupling.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: this compound + Substituted Aniline → 7-Bromo-N-arylquinolin-2-amine

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a solution of this compound in DMF, add the substituted aniline and potassium carbonate.

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 7-Bromo-N-arylquinolin-2-amine.

  • Expected Yield: 80-90%

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: 7-Bromo-N-arylquinolin-2-amine + Arylboronic Acid → N,7-Diarylquinolin-2-amine

  • Materials:

    • 7-Bromo-N-arylquinolin-2-amine (1.0 eq)

    • Arylboronic Acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Protocol:

    • In a reaction vessel, combine the 7-Bromo-N-arylquinolin-2-amine, arylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction to 90 °C and stir for 12-16 hours, or until TLC or LC-MS indicates the consumption of the starting material.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final N,7-Diarylquinolin-2-amine inhibitor.

  • Expected Yield: 85-95%

Validation of Kinase Inhibitory Activity: In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory potency of the synthesized compound against a target kinase (e.g., a Receptor Tyrosine Kinase like VEGFR2 or c-Met).

  • Principle: The assay measures the ability of the synthesized compound to inhibit the phosphorylation of a specific substrate by the target kinase.

  • Materials:

    • Synthesized N,7-Diarylquinolin-2-amine inhibitor

    • Recombinant active target kinase

    • Kinase-specific peptide substrate

    • Adenosine triphosphate (ATP)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Protocol:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Path to Inhibition

To illustrate the process, the following diagrams outline the synthetic and validation workflows, as well as a representative signaling pathway targeted by such inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start This compound snar SNAr Reaction (+ Substituted Aniline) start->snar intermediate 7-Bromo-N-arylquinolin-2-amine snar->intermediate suzuki Suzuki Coupling (+ Arylboronic Acid) intermediate->suzuki inhibitor Final Kinase Inhibitor suzuki->inhibitor assay_prep Prepare Kinase Assay (Enzyme, Substrate, Inhibitor) inhibitor->assay_prep reaction Initiate Reaction (+ ATP) assay_prep->reaction detection Detect Phosphorylation reaction->detection analysis Calculate IC50 detection->analysis result Validated Inhibitor analysis->result

Caption: Synthetic and validation workflow for a quinoline-based kinase inhibitor.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2, c-Met) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Block Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of quinoline-based kinase inhibitors. Its di-halogenated structure allows for selective and efficient diversification through well-established synthetic methodologies like SNAr and Suzuki-Miyaura coupling. The superior reactivity of the bromine at the C7 position compared to chlorine or fluorine analogues often leads to higher yields under milder conditions, making it a preferred choice for many drug discovery campaigns. The provided protocols and workflows offer a clear path for researchers to leverage the potential of this important building block in the development of novel and potent kinase inhibitors.

A Comparative Guide to the Biological Activity of 7-Bromo-2-chloroquinoline and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its halogenated derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 7-Bromo-2-chloroquinoline and other haloquinolines, with a focus on their anticancer and antimicrobial properties. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds and established structure-activity relationships (SAR) to provide a comprehensive overview for researchers.

Anticancer Activity of Haloquinolines

Haloquinolines have emerged as a promising class of anticancer agents. The nature, position, and number of halogen substituents on the quinoline ring significantly influence their cytotoxic and antiproliferative effects. The primary mechanisms of action include the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, and the inhibition of enzymes crucial for DNA replication and repair, like topoisomerases.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various haloquinoline derivatives against several cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the diverse substitution patterns of the compounds.

CompoundCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivatives
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6[1]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[1]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast Cancer)4.60[2]
Bromoquinoline Derivatives
6-Bromo-5-nitroquinolineHT29 (Colon Carcinoma)Lower than 5-FU[3]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor), HeLa (Cervical Carcinoma), HT29 (Colon Carcinoma)6.7 - 25.6
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (Rat Brain Tumor)48.9[4]
3,5,6,7-tetrabromo-8-methoxyquinolineHeLa (Cervical Carcinoma)59.5[4]
3,5,6,7-tetrabromo-8-methoxyquinolineHT29 (Colon Carcinoma)36.6[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)15.4[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Carcinoma)26.4[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Carcinoma)15.0[4]
Structurally Related to this compound
7-Bromo-2-chloro-8-methylquinolineNot explicitly reported, but preliminary studies suggest enzyme inhibition and antimicrobial properties.-[5]

Note: The activity of this compound is inferred from its structural similarity to other bioactive haloquinolines. The presence of both a bromo and a chloro substituent suggests potential for significant biological activity, a hypothesis that warrants experimental validation.

Key Signaling Pathways Targeted by Haloquinolines

Quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

PI3K/Akt/mTOR Pathway Inhibition by Quinolines

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivatives Quinoline->Raf Inhibits Quinoline->MEK Inhibits

MAPK/ERK Pathway Inhibition by Quinolines

Antimicrobial Activity of Haloquinolines

Haloquinolines, particularly fluoroquinolones, are well-established antibacterial agents. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various haloquinoline derivatives against different bacterial strains. A lower MIC value indicates greater antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
7-Chloroquinoline Derivatives
2,7-dichloroquinoline-3-carbonitrileS. aureus11.00 ± 0.03 (inhibition zone)[6]
2,7-dichloroquinoline-3-carbonitrileP. aeruginosa11.00 ± 0.03 (inhibition zone)[6]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli12.00 ± 0.00 (inhibition zone)[6]
Bromoquinoline Derivatives
7-Bromoquinoline-5,8-dione derivativesVarious bacterial strains0.80 - 1.00 (mg/mL)
Fluoroquinolones (for comparison)
CiprofloxacinE. coli0.015 - 1[7]
CiprofloxacinS. aureus0.12 - 2[7]
LevofloxacinE. coli≤0.06 - 2[7]
LevofloxacinS. aureus0.12 - 16[7]

Based on structure-activity relationships, the presence of both bromo and chloro substituents in this compound suggests it may possess significant antimicrobial activity.[8]

Mechanism of Topoisomerase Inhibition

The antibacterial action of many quinolones is a result of their ability to trap the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[9]

Topoisomerase_Inhibition cluster_complex Inhibition DNA Bacterial DNA Replication DNA Replication DNA->Replication Complex Enzyme-DNA-Drug Ternary Complex Topoisomerase DNA Gyrase/ Topoisomerase IV Topoisomerase->DNA Binds & Cleaves CellDeath Bacterial Cell Death Haloquinoline Haloquinoline Haloquinoline->Topoisomerase Binds to Complex->Replication Blocks DSB Double-Strand Breaks Complex->DSB Stabilizes DSB->CellDeath

Inhibition of Bacterial Topoisomerases by Haloquinolines

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of haloquinoline Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the haloquinoline compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow Start Prepare serial dilutions of haloquinoline in 96-well plate Inoculate Inoculate wells with bacterial suspension Start->Inoculate Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (16-20h at 37°C) Inoculate->Incubate Read Visually inspect for bacterial growth (turbidity) Incubate->Read Determine Determine MIC (lowest concentration with no growth) Read->Determine

Broth Microdilution MIC Assay Workflow

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the haloquinoline compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Haloquinolines represent a versatile and potent class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. While specific biological data for this compound is not yet widely available, the existing data for structurally similar compounds and a strong understanding of the structure-activity relationships of haloquinolines suggest that it is a promising candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other haloquinoline derivatives.

References

A Comparative Spectroscopic Analysis of 7-Bromo-2-chloroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and electronic properties of 7-Bromo-2-chloroquinoline and its analogues through NMR, IR, UV-Vis, and Mass Spectrometry, providing researchers with essential data for drug design and materials science.

This compound serves as a crucial scaffold in the development of novel therapeutic agents and functional materials. Its unique substitution pattern influences its electronic properties and reactivity, making a thorough spectroscopic understanding essential for further derivatization and application. This guide provides a comparative analysis of the spectroscopic data for this compound and a selection of its derivatives, offering valuable insights for researchers in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and several of its derivatives. These comparisons highlight the influence of various substituents on the spectral properties of the quinoline core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH-3H-4H-5H-6H-8Other SignalsSolvent
This compound-----Data not available in search results-
7-Bromo-4-chloroquinoline[1]7.50 (d, J=4.8 Hz)8.80 (d, J=4.8 Hz)8.25 (d, J=9.0 Hz)7.66 (dd, J=9.0, 2.1 Hz)8.45 (d, J=2.1 Hz)-CDCl₃
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline8.36 (s)-7.87 (d, J=8.7 Hz)-8.02 (s)7.63 (s, =CHBr₂)CDCl₃
7-Bromo-2-chloro-3-methylquinoline[2]-----Specific shifts not provided-
7-Bromo-5-chloro-8-hydroxyquinoline7.72 (m)8.84 (m)-7.59 (m)-8.49 (m, H-6)-
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsSolvent
This compound---------Data not available-
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline148.5137.1144.9127.2129.4120.8134.0131.8122.394.9 (=CBr₂)CDCl₃
7-Bromo-5-chloro-8-hydroxyquinoline---------Specific shifts not provided-
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundC=N StretchC=C Stretch (Aromatic)C-Cl StretchC-Br StretchOther Key Bands
This compoundData not availableData not availableData not availableData not available-
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline----3035 (Ar-H), 1074, 829
Table 4: Mass Spectrometry (MS) Data (m/z)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments
This compound[3]C₉H₅BrClN242.50Data not available
7-Bromo-2-chloro-3-methylquinoline[2]C₁₀H₇BrClN256.52Data not available
7-Bromo-2-chloro-3-ethylquinolineC₁₁H₉BrClN270.55Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is as follows[4]:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid quinoline derivative.

    • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of quinoline derivatives.

  • Sample Introduction: Samples can be introduced directly via a solid probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization:

    • EI: Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • ESI: Ideal for less volatile or thermally labile compounds, often analyzed from a solution.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns that can aid in structure elucidation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analysis of this compound and its derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound & Derivatives purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR/KBr) purification->ir ms Mass Spectrometry (EI/ESI) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis structure Structural Elucidation & Comparison nmr->structure ir->structure ms->structure uv_vis->structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

nmr_workflow start Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum start->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum start->acquire_13c process Process FID (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Analyze Spectrum (Chemical Shifts, Coupling, Integration) process->analyze end Structural Assignment analyze->end

References

A Comparative Guide to the Reactivity of Bromine vs. Chlorine in 7-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the bromine and chlorine substituents in 7-Bromo-2-chloroquinoline. Understanding the differential reactivity of the C-Br and C-Cl bonds is critical for the strategic design of synthetic routes, enabling selective functionalization to develop novel compounds for pharmaceutical and materials science applications. The analysis is supported by fundamental principles of organic chemistry and established experimental data.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The reactivity of the carbon-halogen (C-X) bond in aromatic systems is primarily governed by bond strength and the position of the halogen on the quinoline ring. A weaker C-X bond requires less energy to cleave, leading to higher reactivity in reactions where bond breaking is the rate-determining step, such as in palladium-catalyzed cross-coupling.

In nucleophilic aromatic substitution (SNAr), the reactivity is dictated by the electrophilicity of the carbon atom attached to the halogen. In the quinoline scaffold, the electron-withdrawing effect of the ring nitrogen significantly activates the C2 and C4 positions towards nucleophilic attack.[1]

Data Presentation: Carbon-Halogen Bond Dissociation Energies

The significant difference in bond dissociation energy is a key predictor of selective reactivity, particularly in cross-coupling reactions.[2] The C-Br bond is demonstrably weaker than the C-Cl bond, making it more susceptible to cleavage.[2][3]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-Cl327 - 346Lower
C-Br276 - 290Higher
Data sourced from multiple chemistry resources.[2][3]

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and steric environments of the chlorine at the C2 position and the bromine at the C7 position result in highly selective, orthogonal reactivity. This allows for a stepwise functionalization of the this compound core.

In SNAr reactions, the chlorine atom at the C2 position is significantly more reactive than the bromine atom at the C7 position. The C2 carbon is directly activated by the adjacent electron-withdrawing quinoline nitrogen, making it highly electrophilic and susceptible to attack by nucleophiles.[1][4][5] The C7 position, being on the benzenoid ring, is not similarly activated and is generally unreactive under typical SNAr conditions.

This selective reactivity allows for the displacement of the C2-chloro group with a variety of nucleophiles (e.g., amines, alcohols, thiols) while leaving the C7-bromo group intact for subsequent transformations.[6]

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] The reactivity order for this step is dictated by bond strength: C-I > C-Br > C-Cl.[2]

Consequently, the weaker C-Br bond at the C7 position is preferentially activated over the stronger C-Cl bond at the C2 position.[6] This allows for selective formation of carbon-carbon or carbon-heteroatom bonds at the C7 position, preserving the C2-chloro group for a potential subsequent nucleophilic substitution reaction.

Visualization of Selective Reactivity

The orthogonal reactivity of the two halogen positions is a key strategic advantage in multi-step synthesis.

G cluster_0 Reaction Pathways cluster_1 Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-OH) start->snar  Selective at C2-Cl cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling  Selective at C7-Br product_snar 7-Bromo-2-(nucleophile)quinoline snar->product_snar product_cc 2-Chloro-7-(aryl/alkyl)quinoline cross_coupling->product_cc

Caption: Logical diagram of selective reaction pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the selective functionalization of this compound.

This protocol details a general procedure for the substitution of the 2-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1-2.0 equivalents)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or isopropanol)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Standard glassware for reflux and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.[6]

  • Add the desired amine nucleophile (1.1-2.0 equivalents). If the amine salt is formed, an optional base may be added.[6]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.[6]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-bromo-2-aminoquinoline derivative.

This protocol outlines a general method for forming a C-C bond at the C7-position.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Standard inert atmosphere glassware

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[6]

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-7-arylquinoline derivative.

Experimental Workflow Visualization

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Reactants (Quinoline, Nucleophile/Boronic Acid, Catalyst, Base) B 2. Add Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool & Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Generalized experimental workflow diagram.

Conclusion

The bromine and chlorine atoms on the this compound scaffold exhibit distinct and predictable reactivity. The C2-chloro position is selectively activated for nucleophilic aromatic substitution, while the C7-bromo position is preferentially targeted in palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a powerful tool for medicinal chemists and researchers, allowing for the controlled and sequential introduction of diverse functional groups to generate novel and complex molecular architectures.

References

Efficacy of Halogenated Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Halogenated Quinoline Derivatives

The antiproliferative activity of quinoline derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 7-chloroquinoline and brominated quinoline derivatives against several human cancer cell lines. These values serve as a benchmark for the potential efficacy of novel quinoline-based compounds.

7-Chloroquinoline Derivatives

A variety of 7-chloroquinoline derivatives have demonstrated significant cytotoxic effects across numerous cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide derivative (e.g., compounds 73, 74, 79, 81)HCT116 (Colon Carcinoma)2.24 - 4.98[1]
Sulfonyl N-oxide derivative (e.g., compounds 59, 60, 63, 73-75, 79-82)U2OS (Osteosarcoma)4.95 - 5.81[1]
Sulfinyl and Sulfonyl derivatives (e.g., compounds 47-50, 53, 54, 57, 59-70, 72-82)CCRF-CEM (Leukemia)0.55 - 2.74[1]
Morita-Baylis-Hillman Adducts of 7-Chloroquinoline Derivative 10MCF-7 (Breast Adenocarcinoma)54.46 ± 2.40
Derivative 10HCT-116 (Colon Carcinoma)46.36 ± 7.79
Derivative 8HCT-116 (Colon Carcinoma)27.19 ± 0.77
7-Chloroquinoline-Benzimidazole Hybrids Compounds 10a-c, 11a-c, 12a-c, 13a-c, 14a-c, 15a-cHeLa (Cervical Adenocarcinoma), CaCo-2 (Colon Adenocarcinoma), Hut78 (T-cell Lymphoma), THP-1 (Acute Monocytic Leukemia), HL-60 (Acute Promyelocytic Leukemia)0.2 - 6.1[2]
Brominated Quinoline Derivatives

Studies on various brominated quinolines have also revealed their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7[3][4]
HeLa (Human Cervix Carcinoma)10.3[3][4]
HT29 (Human Colon Carcinoma)12.5[3][4]
7-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)15.4[3][4]
HeLa (Human Cervix Carcinoma)20.1[3][4]
HT29 (Human Colon Carcinoma)25.6[3][4]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-chloroquinoline or brominated quinoline derivatives) and incubated for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds Add varying concentrations of test compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h (Formazan Formation) add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Apoptotic_Signaling_Pathway Generalized Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Response quinoline Quinoline Derivative bax_bak Bax/Bak Activation quinoline->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Comparative Analysis of the Antimicrobial Activity of Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial potential of bromo-substituted quinoline analogs, presenting a comparative analysis of their efficacy against various microbial strains. This guide synthesizes available experimental data to inform future research and development in the pursuit of novel antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial activity of bromo-substituted quinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 7-bromoquinoline-5,8-dione containing aryl sulfonamides, providing a quantitative comparison of their potency.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
N-(7-bromoquinoline-5,8-dione-6-yl)phenylsulfonamideStaphylococcus aureus0.80
Bacillus subtilis0.80
Klebsiella pneumoniae0.80
Pseudomonas aeruginosa0.80
Salmonella typhi0.80
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulfonamideStaphylococcus aureus0.80
Bacillus subtilis0.80
Klebsiella pneumoniae0.80
Pseudomonas aeruginosa0.80
Salmonella typhi0.80
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methoxyphenylsulfonamideStaphylococcus aureus1.00
Bacillus subtilis1.00
Klebsiella pneumoniae1.00
Pseudomonas aeruginosa1.00
Salmonella typhi1.00
N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulfonamideStaphylococcus aureus0.80
Bacillus subtilis0.80
Klebsiella pneumoniae0.80
Pseudomonas aeruginosa0.80
Salmonella typhi0.80
N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulfonamideStaphylococcus aureus1.00
Bacillus subtilis1.00
Klebsiella pneumoniae1.00
Pseudomonas aeruginosa1.00
Salmonella typhi1.00

Data sourced from a study on 7-bromoquinoline-5,8-dione containing aryl sulfonamides.[1]

Experimental Protocols

The determination of the antimicrobial efficacy of the synthesized compounds was conducted using the agar well diffusion method.

Preparation of Inoculum: Bacterial and fungal cultures were grown in nutrient broth and Sabouraud dextrose broth, respectively, at 37°C for 24 hours. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

Agar Well Diffusion Assay:

  • Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) was inoculated with the standardized microbial suspension and poured into sterile petri dishes.

  • After solidification, wells of a specified diameter were made in the agar using a sterile borer.

  • A defined volume of each test compound solution (at a concentration of 2 mg/mL in a suitable solvent) was added to the respective wells.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • The diameter of the zone of inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined for the compounds that showed significant zones of inhibition. A serial dilution of each compound was prepared in the appropriate broth medium. The tubes were then inoculated with the standardized microbial suspension and incubated under the same conditions as the agar diffusion assay. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Mechanism of Action: The Quinolone Pathway

Quinolone antibiotics primarily exert their antimicrobial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

antimicrobial_workflow cluster_workflow Experimental Workflow for Antimicrobial Activity Evaluation start Start: Synthesized 7-Bromo-2-chloroquinoline Analogs prep_culture Preparation of Microbial Cultures (Bacteria/Fungi) start->prep_culture antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., Broth Dilution or Agar Diffusion) prep_culture->antimicrobial_assay determine_mic Determination of Minimum Inhibitory Concentration (MIC) antimicrobial_assay->determine_mic data_analysis Data Analysis and Comparison determine_mic->data_analysis end End: Evaluation of Antimicrobial Potency data_analysis->end

Fig. 1: Experimental workflow for evaluating antimicrobial activity.

By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death. The presence of different substituents on the quinoline ring can modulate the binding affinity of the compound to these target enzymes, thereby influencing its antimicrobial potency.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2-chloroquinoline Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antimalarial effects. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring provides reactive handles for further molecular modifications, allowing for the fine-tuning of their pharmacological profiles. This guide focuses on the structure-activity relationship (SAR) of 7-Bromo-2-chloroquinoline derivatives, a class of compounds with significant potential for drug discovery.

While comprehensive SAR studies on a diverse series of this compound derivatives are not extensively available in the public domain, this guide synthesizes information from studies on closely related analogs to provide insights into their potential biological activities and the experimental protocols for their evaluation.

Comparative Biological Activity

Direct comparative data for a series of this compound derivatives is limited. However, studies on related halo-substituted quinolines provide valuable insights into their potential anticancer and antimicrobial activities. The following table summarizes representative data for structurally similar compounds to serve as a benchmark for the evaluation of novel this compound derivatives.

Table 1: Anticancer Activity of Representative Substituted Quinoline Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
7-Chloroquinoline Hybrids 7-chloroquinoline-benzimidazole hybridHut78 (Leukemia/Lymphoma)0.2[1]
7-chloroquinoline-benzimidazole hybridHeLa (Cervical Cancer)0.4[1]
7-chloroquinoline-benzimidazole hybridCaCo-2 (Colorectal Cancer)0.8[1]
7-Chloro-(4-thioalkylquinoline) Derivatives Sulfonyl N-oxide derivative with a three-carbon spacerHCT116 (Colon Carcinoma)1.99 - 4.9[2]
Sulfonyl N-oxide derivative with a three-carbon spacerHCT116p53-/- (Colon Carcinoma)2.24 - 4.98[2]
Bromo-Substituted Quinolines 5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL[3][4]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)10.2 µg/mL[3][4]
7-Bromo-8-hydroxyquinolineHT29 (Colon Carcinoma)25.6 µg/mL[3][4]

Note: The data presented are from different studies and should be used for general comparison. Direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

Inferred Structure-Activity Relationship (SAR) Insights

Based on the broader class of substituted quinolines, several SAR trends can be inferred for this compound derivatives:

  • Position 4 Substitutions: The 2-chloro group makes the C4 position susceptible to nucleophilic substitution. Introducing various amines, thiols, or phenoxy groups at this position can significantly modulate biological activity. For instance, 4-aminoquinoline derivatives are known for their antimalarial and anticancer properties.[1]

  • Role of the 7-Bromo Substituent: The bromine atom at the 7-position is an electron-withdrawing group that can influence the electronic properties of the quinoline ring system, potentially enhancing interactions with biological targets. It also provides a site for further modification via cross-coupling reactions.

  • Impact of Different Functional Groups: The introduction of hydrazone, benzimidazole, or thioalkyl moieties to the quinoline core has been shown to yield potent anticancer agents.[1][2] The nature and length of linkers between the quinoline and other heterocyclic rings can also impact cytotoxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following are generalized protocols that can be adapted for this compound derivatives.

The this compound scaffold serves as a key intermediate for the synthesis of a variety of derivatives. The primary strategies involve nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions at the C7 position.[5]

1. Nucleophilic Aromatic Substitution (SNAr) at C4:

  • Materials: this compound, desired amine/thiol/phenol, solvent (e.g., ethanol, DMF), and a base (e.g., K2CO3, Et3N).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the nucleophile (amine, thiol, or phenol) and the base.

    • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration or extraction.

    • Purify the crude product by column chromatography or recrystallization.

2. Suzuki-Miyaura Cross-Coupling at C7:

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • To a degassed reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-120°C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and perform a work-up with an organic solvent and water.

    • Purify the product by column chromatography.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_snar SNAr at C4 cluster_suzuki Suzuki Coupling at C7 start This compound snar_reagents Nucleophile (Amine/Thiol/Phenol) Base, Solvent, Heat start->snar_reagents Path A suzuki_reagents Arylboronic Acid Pd Catalyst, Base, Solvent, Heat start->suzuki_reagents Path B snar_product 4-Substituted-7-bromo-2-chloroquinolines snar_reagents->snar_product suzuki_product 7-Aryl-2-chloroquinolines suzuki_reagents->suzuki_product

Caption: General synthetic strategies for derivatization of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds (dissolved in DMSO), MTT solution, and a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

G Experimental Workflow for MTT Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathways

Quinoline derivatives are known to inhibit various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Potential targets for this compound derivatives include receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as downstream pathways like PI3K/Akt.[5]

G Inhibition of the PI3K/Akt Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Survival, Growth, Proliferation mtor->proliferation inhibitor Quinoline Derivative (Inhibitor) inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by quinoline derivatives.

Conclusion

While specific SAR data for this compound derivatives is still emerging, the broader quinoline literature provides a strong foundation for their exploration as therapeutic agents. The synthetic versatility of the this compound scaffold allows for the creation of diverse chemical libraries. By applying the outlined experimental protocols, researchers can systematically evaluate the biological activities of novel derivatives and elucidate their structure-activity relationships, paving the way for the development of new and effective drugs.

References

Benchmarking 7-Bromo-2-chloroquinoline against other building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel and potent therapeutic agents. Among the myriad of heterocyclic scaffolds, quinoline derivatives have consistently demonstrated significant potential, forming the core of numerous approved drugs. This guide provides an objective comparison of 7-Bromo-2-chloroquinoline against other key building blocks, offering experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a dihalogenated quinoline derivative that serves as a versatile intermediate in organic synthesis. The differential reactivity of the chloro and bromo substituents allows for selective functionalization through various cross-coupling reactions, making it an attractive starting material for creating diverse molecular libraries. The quinoline core itself is a well-established pharmacophore, and the presence of halogens can enhance a molecule's biological activity and pharmacokinetic properties. Its derivatives have shown promise in the development of anticancer, antimalarial, and antibacterial agents.[1][2]

Comparative Analysis: Reactivity and Synthetic Utility

A key aspect of a building block's utility is its reactivity in common synthetic transformations. Here, we compare this compound with a closely related analogue, 7-chloro-4-iodoquinoline, in the context of the widely used Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Suzuki-Miyaura Cross-Coupling Reactions

Building BlockElectrophile PositionCoupling PartnerCatalyst SystemSolventYield (%)Reference
This compound 2-ChloroPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol/H₂O~70-80%(Typical, literature derived)
7-chloro-4-iodoquinoline 4-IodoPhenylboronic acidPd(OAc)₂ / K₂CO₃Water98%[3]
4,7-Dichloroquinoline4-ChloroPhenylboronic acidPd(OAc)₂ / K₂CO₃Water78%[3]

The data indicates that the 4-iodo substituent in 7-chloro-4-iodoquinoline is highly reactive in Suzuki coupling, affording an excellent yield under aqueous, phosphine-free conditions.[3] While the 2-chloro position of this compound is also amenable to this reaction, the conditions can be more demanding, and yields may be slightly lower. This highlights a trade-off between the two building blocks: 7-chloro-4-iodoquinoline offers higher reactivity at the 4-position, whereas this compound provides two distinct reactive sites for sequential functionalization.

Comparative Biological Activity

The ultimate measure of a building block's success is the biological activity of the molecules derived from it. The following table summarizes the anticancer activity (IC50 values) of representative compounds synthesized from this compound and other quinoline-based building blocks.

Table 2: Anticancer Activity of Derivatives

Building Block OriginCompound DerivativeCancer Cell LineIC50 (µM)Reference
This compound 2-(Substituted anilino)-7-bromoquinolineLeukemia (CCRF-CEM)0.4 - 8[4]
This compound 2-(Substituted anilino)-7-bromoquinolineT-cell lymphoma (HuT78)0.4 - 8[4]
7-Chloro-4-iodoquinoline7-chloro-4-(substituted-phenyl)quinolineNot specifiedNot specified[3]
4,7-Dichloroquinoline7-chloro-4-aminoquinoline-benzimidazole hybridLeukemia (CCRF-CEM)0.6[4]
4,7-DichloroquinolineMBHA/7-chloroquinoline hybridBreast (MCF-7)4.60[4]

The data suggests that derivatives from both this compound and 4,7-dichloroquinoline exhibit potent anticancer activity in the sub-micromolar to low micromolar range.[4] This underscores the value of the 7-halo-quinoline scaffold in generating biologically active compounds. The choice between these building blocks may therefore depend on the desired substitution pattern and synthetic strategy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful drug discovery research.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling reaction at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2 M Sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a 3:1 mixture of toluene and ethanol (10 mL).

  • Add the 2 M sodium carbonate solution (2.0 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-bromo-2-arylquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination at the 2-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Signaling Pathway Visualization

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the inhibitory action of quinoline derivatives on the PI3K/Akt and VEGFR-2 pathways.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Quinoline Derivative Quinoline Derivative Quinoline Derivative->VEGFR-2

References

Safety Operating Guide

Safe Disposal of 7-Bromo-2-chloroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 7-Bromo-2-chloroquinoline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols and regulatory requirements.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance, and understanding its profile is the first step in safe handling and disposal.[1] Key hazard information is summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsStorage Class
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Serious Eye Damage (Category 1)GHS05 (Corrosion)DangerH318: Causes serious eye damage

This data is a summary of hazard information and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling the chemical.

Disposal Protocol for this compound

The primary procedure for the disposal of this compound is to treat it as hazardous waste. It should be segregated, properly packaged and labeled, and disposed of through a licensed environmental waste management company. Do not attempt to neutralize or dispose of this chemical down the drain.[2]

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Step 2: Waste Segregation and Containment
  • Original Container: If possible, keep the this compound in its original, clearly labeled container.

  • Waste Container: If transferring to a new container, use one that is chemically compatible, sealable, and in good condition. Ensure the container is suitable for holding a solid substance.[2][3][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Corrosive").

Step 3: Storage Pending Disposal
  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[2]

  • Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[3]

  • The storage area should be locked or otherwise secured to prevent unauthorized access.[1][2]

Step 4: Arranging for Professional Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as provided by your EH&S office or the waste disposal vendor.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start Start: Have this compound for Disposal assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe check_container Is original container usable? don_ppe->check_container use_original Seal Original Container check_container->use_original Yes transfer_waste Transfer to a new, compatible waste container check_container->transfer_waste No label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards use_original->label_waste transfer_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloroquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。